3-(Trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTUHPSKJJYGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022032 | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-89-7 | |
| Record name | 3-(Trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-tolualdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT7H4H5U3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde
CAS Number: 454-89-7
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis and reactivity, applications in medicinal chemistry, relevant biological pathways, and safety and handling protocols.
Core Properties and Data
This compound is a colorless to light yellow liquid at room temperature. The presence of the trifluoromethyl (-CF3) group at the meta-position of the benzaldehyde (B42025) ring significantly influences its electronic properties and reactivity. The -CF3 group acts as a potent electron-withdrawing group through a strong inductive effect, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This property is pivotal for its utility in synthesizing complex molecular architectures. Furthermore, the incorporation of the -CF3 moiety often improves the metabolic stability and lipophilicity of derivative compounds, which are desirable characteristics in drug design.[1]
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 454-89-7 | [2][3][4] |
| Molecular Formula | C₈H₅F₃O | [4][5] |
| Molecular Weight | 174.12 g/mol | [2][4] |
| Appearance | Colorless to light yellow/orange liquid | [6][7][8] |
| Density | 1.301 g/mL at 25 °C | [2][3][9][10] |
| Boiling Point | 83-86 °C at 30 mmHg | [2][3][9][10] |
| Refractive Index (n20/D) | 1.465 | [2][3][9][10] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [2][8][11] |
| Solubility | Soluble in DMSO (100 mg/mL). Slightly soluble in Chloroform, Methanol. | [3][6][12] |
| InChI Key | NMTUHPSKJJYGML-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1cccc(c1)C(F)(F)F | [2][13] |
Safety and Hazard Information
Proper handling of this compound is crucial. It is classified as an irritant and an environmental hazard.
| Hazard Information | GHS Classification & Codes | Citations |
| Signal Word | Warning | [2] |
| Hazard Pictograms | GHS07 (Irritant), GHS09 (Environmental Hazard) | [14] |
| Hazard Statements | H315: Causes skin irritation. | [2] |
| H319: Causes serious eye irritation. | [2] | |
| H335: May cause respiratory irritation. | [2] | |
| H410/H411: Very toxic/Toxic to aquatic life with long lasting effects. | [2] | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Air sensitive. | [3][7][10] |
Synthesis and Reactivity
Synthesis Protocols
This compound can be synthesized through several routes. A common laboratory and industrial method is the oxidation of the corresponding primary alcohol, 3-(Trifluoromethyl)benzyl alcohol.[9] Another patented industrial process involves the fluorination of 3-(trichloromethyl)benzal chloride with hydrogen fluoride, followed by in-situ hydrolysis to yield the final aldehyde product.
Experimental Protocol: Oxidation of 3-(Trifluoromethyl)benzyl alcohol
This protocol describes a general procedure for the oxidation of alcohols to aldehydes using a TEMPO-based catalytic system.
-
Preparation: To a mixture of 3-(Trifluoromethyl)benzyl alcohol (3.839 mmol), potassium carbonate (K₂CO₃, 2.0 equiv., 7.678 mmol), and cyanuric acid (0.1 equiv., 0.384 mmol) in 20 mL of ethyl acetate, add TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical) (3 mol%, 0.115 mmol).
-
Reaction: Cool the mixture to 0-10 °C. Add 12% sodium hypochlorite (B82951) (NaOCl) solution (1.2 equiv., 4.607 mmol) dropwise.
-
Monitoring and Work-up: Stir the mixture at 0-10 °C for 5 hours, monitoring completion by TLC.
-
Extraction: Extract the reaction mixture with ethyl acetate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography to afford this compound.
Chemical Reactivity
The aldehyde functional group is the primary site of reactivity, which is enhanced by the electron-withdrawing -CF3 group. This makes it an excellent substrate for a variety of chemical transformations crucial for building molecular complexity.
Caption: Key reactions of this compound.
Applications in Medicinal Chemistry & Drug Development
This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as antitumor agents, antimicrobials, and inhibitors of key signaling pathways implicated in disease.[6][12]
Synthesis of Chalcone (B49325) Derivatives as HIF-1 Inhibitors
Chalcones are a class of compounds that form the central core of many biologically active molecules.[10] They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone (B1666503).[3] Derivatives of this compound are used to synthesize novel chalcones that act as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[14]
Experimental Protocol: Synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (13) [2]
This protocol details the Claisen-Schmidt condensation to form a specific trifluoromethyl-substituted chalcone.
-
Reactant Preparation: Dissolve 2,4,6-trimethoxy acetophenone (1) in a solvent mixture of tetrahydrofuran (B95107) and water (THF:H₂O).
-
Reaction Initiation: Add this compound (7) to the solution.
-
Base Addition: Introduce aqueous lithium hydroxide (B78521) (LiOH) to the mixture to catalyze the condensation.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, perform an appropriate aqueous work-up. Isolate the crude product by filtration or extraction. Purify the solid product by recrystallization or column chromatography.
-
Characterization: The resulting product, a light yellow solid, is obtained with a 69% yield. Melting point: 121-123 °C.
Caption: Workflow for Claisen-Schmidt condensation.
Biological Activity of a Chalcone Derivative
The synthesized chalcone (13) was evaluated for its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key measure of efficacy.
| Organism | Type | MIC (µg/mL) of Compound 13 |
| Staphylococcus aureus | Gram+ Bacteria | >100 |
| Escherichia coli | Gram- Bacteria | >100 |
| Pseudomonas aeruginosa | Gram- Bacteria | >100 |
| Candida albicans | Fungi | 25 |
| Candida parapsilosis | Fungi | 12.5 |
| Data sourced from Reference[2]. |
These results indicate that while this specific derivative has modest antibacterial activity, it shows significant antifungal properties, demonstrating the potential for discovering potent therapeutic agents through modification of the this compound scaffold.[2]
Target Pathway: HIF-1 Signaling in Cancer
Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with malignant progression and resistance to therapy. Cells adapt to hypoxia primarily through the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[3] HIF-1 is a transcription factor that activates hundreds of genes promoting angiogenesis, anaerobic metabolism, and cell survival.[4][6] Consequently, inhibiting the HIF-1 pathway is a major target for cancer drug development.
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind and target HIF-1α for proteasomal degradation, keeping its levels low.
Under hypoxic conditions, PHD activity is inhibited. HIF-1α stabilizes, translocates to the nucleus, and dimerizes with the constitutive HIF-1β subunit. This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the DNA to activate target gene transcription.[6] Small molecules derived from this compound can be designed to inhibit this pathway.[14]
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 14. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
3-(Trifluoromethyl)benzaldehyde structural formula and IUPAC name
An In-depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals
Introduction
This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1] Its significance is particularly pronounced in the fields of medicinal chemistry, agrochemical formulation, and materials science.[1][2] The presence of the trifluoromethyl (-CF3) group on the benzene (B151609) ring imparts unique electronic properties and metabolic stability to derivative molecules, making it a highly sought-after building block in drug design.[2][3] This guide provides a comprehensive overview of this compound, including its structural and chemical properties, synthesis protocols, and key applications for professionals in research and development.
Chemical Structure and Nomenclature
The IUPAC name for this compound is This compound .[4][5] It is also commonly referred to by synonyms such as α,α,α-Trifluoro-m-tolualdehyde and m-(trifluoromethyl)benzaldehyde.[4][6]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below. This data is essential for planning reactions, purification, and storage.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 454-89-7 | [1][4][6][7] |
| Molecular Formula | C₈H₅F₃O | [1][4][6] |
| Molecular Weight | 174.12 g/mol | [1][4][8] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | 1.301 g/mL at 25 °C | [9] |
| Boiling Point | 83-86 °C at 30 mmHg | [9] |
| Refractive Index (n20/D) | 1.465 | [9] |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| Storage Temperature | Room temperature, sealed in dry, dark place | [7][9] |
| Sensitivity | Air sensitive | [9] |
Table 2: Identification and Spectroscopic Data
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4][5] |
| InChI | 1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | [4][6] |
| InChIKey | NMTUHPSKJJYGML-UHFFFAOYSA-N | [4][6] |
| SMILES | O=Cc1cccc(c1)C(F)(F)F | |
| ¹H NMR | Spectrum available | [10] |
| ¹⁷O NMR | Spectrum available | [11] |
Core Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by two key features: the electron-withdrawing trifluoromethyl group and the reactive aldehyde functional group.
-
Electron-Withdrawing Effects : The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] This effect, primarily inductive, increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.[2]
-
Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[2][3] This property is highly advantageous in drug design as it can enhance membrane permeability and improve bioavailability.[3]
-
Metabolic Stability : The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong, rendering this moiety highly resistant to metabolic degradation.[2][3] This stability can increase the half-life of a drug candidate.[3]
-
Aldehyde Reactivity : The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation to form 3-(trifluoromethyl)benzoic acid, reduction to 3-(trifluoromethyl)benzyl alcohol, aldol (B89426) condensations, and Wittig reactions.[2]
Experimental Protocols: Synthesis
Several methods exist for the synthesis of this compound. A common and direct approach is the oxidation of the corresponding primary alcohol, 3-(trifluoromethyl)benzyl alcohol.[2][7]
Protocol: Oxidation of 3-(Trifluoromethyl)benzyl Alcohol
This protocol describes a general procedure for the oxidation of alcohols using a TEMPO/NaOCl system in the presence of potassium carbonate and cyanuric acid.[12]
Materials:
-
3-(Trifluoromethyl)benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Cyanuric acid
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
-
12% Sodium hypochlorite (B82951) (NaOCl) solution
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a mixture of 3-(Trifluoromethyl)benzyl alcohol (1.0 equiv), K₂CO₃ (2.0 equiv), and cyanuric acid (0.1 equiv) in ethyl acetate, add TEMPO (3 mol%).[12]
-
Cool the reaction mixture to 0-10°C in an ice bath.[12]
-
Slowly add 12% NaOCl solution (1.2 equiv) to the stirring mixture while maintaining the temperature between 0-10°C.[12]
-
Stir the mixture at this temperature for the required duration (typically monitored by TLC until completion, e.g., 5 hours).[12]
-
Once the reaction is complete, perform a work-up by extracting the mixture with ethyl acetate.[12]
-
Combine the organic layers and concentrate them under reduced pressure.[12]
-
Purify the resulting crude residue by silica gel column chromatography to yield the final product, this compound.[12]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is a cornerstone building block in modern medicinal chemistry and drug discovery.[2] Its utility stems from the beneficial properties conferred by the -CF3 group.
Key Application Areas:
-
Pharmaceutical Intermediates : It is a primary intermediate for introducing the trifluoromethylphenyl moiety into larger, more complex molecules.[1][2] This is critical for synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]
-
Antitumor Agents : The compound is used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have shown potent antitumor activity.[2][8][9][] Derivatives have also demonstrated effects against leukemia, breast cancer, and nasopharyngeal carcinoma.[8]
-
HIF-1 Inhibitors : It plays a role in creating novel chalcone (B49325) derivatives that act as inhibitors of hypoxia-inducible factor (HIF)-1, a key target in cancer therapy.[2][9][]
-
Agrochemicals : In the agrochemical industry, it is used to produce more effective pesticides and herbicides.[1]
-
Materials Science : Beyond life sciences, it is applied in creating advanced materials like high-performance polymers and coatings, benefiting from the thermal stability and chemical resistance imparted by the fluorinated group.[1] It is also used in the synthesis of specialty chemicals like dyes and pigments.
Caption: Role as a building block in various scientific fields.
Safety and Handling
This compound is classified as an irritant to the skin, eyes, and respiratory system and may be combustible.[7] Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles, and a lab coat.[7] A respirator may be necessary depending on the scale and ventilation.
-
Ventilation : Work in a well-ventilated fume hood to avoid inhaling vapors.[7]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and air.[7][] It is designated as a combustible liquid.
Conclusion
This compound is a high-value chemical intermediate with significant impact across multiple scientific disciplines. For researchers and professionals in drug development, its utility in introducing lipophilicity and metabolic stability makes it an indispensable tool for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in innovative research and development projects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 454-89-7 | Benchchem [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escientificsolutions.com [escientificsolutions.com]
- 6. Benzaldehyde, 3-(trifluoromethyl)- [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 454-89-7 [chemicalbook.com]
- 10. This compound(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 3-(trifluoromethyl)benzyl alcohol to 3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a valuable building block due to the unique electronic properties conferred by the trifluoromethyl group.[1] The synthesis of this aldehyde from its corresponding benzyl (B1604629) alcohol requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. This guide explores and compares several common and efficient oxidation methods.
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative data for various methods used in the oxidation of 3-(trifluoromethyl)benzyl alcohol. This allows for a direct comparison of the efficiency and conditions of each protocol.
| Oxidation Method | Oxidizing Agent/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TEMPO-mediated Oxidation | TEMPO, NaOCl, K₂CO₃, Isocyanuric Acid | Ethyl acetate | 0 - 10 | 5 | High (not specified) | [2] |
| TEMPO/HNO₃/O₂ Oxidation | TEMPO, HCl, HNO₃, O₂ | Dichloromethane (B109758) | Room Temp. | 10 | 95 | [3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane | -78 to Room Temp. | ~2 | Typically high (>90) | General Protocol[4][5] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | ~2 | ~90 | General Protocol[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TEMPO-mediated Oxidation with Sodium Hypochlorite (B82951)
This procedure describes the oxidation of 3-(trifluoromethyl)benzyl alcohol using a catalytic amount of TEMPO and sodium hypochlorite as the terminal oxidant.[2]
Reagents:
-
3-(Trifluoromethyl)benzyl alcohol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) or 2-Azaadamantane-N-Oxyl (AZADO)
-
Sodium hypochlorite (NaOCl) solution (12%)
-
Potassium carbonate (K₂CO₃)
-
Isocyanuric acid
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred mixture of 3-(trifluoromethyl)benzyl alcohol (3.839 mmol), potassium carbonate (7.678 mmol, 2.0 equiv), and isocyanuric acid (0.384 mmol, 0.1 equiv) in 20 mL of ethyl acetate, add TEMPO or AZADO (0.115 mmol, 3 mol%).[2]
-
Cool the mixture to 0-10 °C in an ice bath.[2]
-
Slowly add 12% sodium hypochlorite solution (4.607 mmol, 1.2 equiv) to the reaction mixture.[2]
-
Stir the mixture vigorously at 0-10 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to afford this compound.[2]
Swern Oxidation
This protocol outlines the oxidation of 3-(trifluoromethyl)benzyl alcohol using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.[4][5]
Reagents:
-
3-(Trifluoromethyl)benzyl alcohol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equiv) in dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equiv) in dichloromethane to the reaction mixture.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise to the mixture and stir for 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a mild and selective oxidation.[6][7]
Reagents:
-
3-(Trifluoromethyl)benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equiv) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound. Purify by column chromatography if necessary.[6]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the key oxidation reactions and a general experimental workflow.
Conclusion
The synthesis of this compound from 3-(trifluoromethyl)benzyl alcohol can be achieved through various reliable oxidation methods. The choice of method will depend on factors such as scale, available reagents, and the sensitivity of other functional groups in the molecule. TEMPO-mediated oxidations offer high yields under relatively mild conditions. Swern and Dess-Martin oxidations are also highly effective, though they may require stricter control of reaction conditions and the use of stoichiometric reagents. For researchers and professionals in drug development, the selection of an appropriate synthetic route will be crucial for the efficient and scalable production of this important intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Spectroscopic Profile of 3-(Trifluoromethyl)benzaldehyde: A Technical Guide
Introduction
3-(Trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group and reactive aldehyde functionality make it a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.09 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 8.16 | Singlet (s) | - | 1H | Aromatic (Ar-H) |
| 8.09 | Doublet (d) | 7.6 | 1H | Aromatic (Ar-H) |
| 7.90 | Doublet (d) | 7.6 | 1H | Aromatic (Ar-H) |
| 7.73 | Triplet (t) | 7.6 | 1H | Aromatic (Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
-
Solvent: CDCl₃
-
Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | Aldehyde Carbon (C=O) |
| 136.5 | Aromatic Carbon |
| 132.8 | Aromatic Carbon |
| 131.5 (q, J = 33.3 Hz) | Aromatic Carbon attached to CF₃ |
| 130.0 | Aromatic Carbon |
| 129.5 | Aromatic Carbon |
| 126.3 (q, J = 3.8 Hz) | Aromatic Carbon |
| 123.5 (q, J = 272.7 Hz) | Trifluoromethyl Carbon (-CF₃) |
Table 3: Infrared (IR) Spectroscopy Data
-
Sample Preparation: Neat / Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2860, ~2760 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet)[1][2][3] |
| ~1705 | Strong | Carbonyl (C=O) Stretch of aromatic aldehyde[1][2][3] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1320 | Strong | C-F Stretch (Trifluoromethyl group) |
| ~1170, ~1130 | Strong | C-F Stretch (Trifluoromethyl group) |
| ~800 | Strong | C-H Out-of-plane Bending (Aromatic) |
Table 4: Mass Spectrometry (MS) Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 173 | High | [M-H]⁺ |
| 145 | High | [M-CHO]⁺ |
| 125 | Medium | [M-CHO-HF]⁺ or [C₇H₄F₂]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Workflows and Methodologies
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following diagram and protocols outline the standard procedures.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is filtered through a pipette with a glass wool plug into a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., zgpg30) is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample is prepared. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used for data acquisition.
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared, typically around 1 mg/mL, in a volatile organic solvent such as methanol (B129727) or acetonitrile. The solution must be free of non-volatile salts and buffers.
-
Instrumentation: An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) inlet system, is used.
-
Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Data Processing: The detector signal is recorded as a function of m/z to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
References
A Technical Guide to the Physical Properties of 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-(Trifluoromethyl)benzaldehyde, a crucial intermediate in organic synthesis. The information herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental protocols.
Core Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical characteristics, boiling point and density, are summarized below. This data is essential for reaction setup, purification processes, and safety considerations in a laboratory setting.
| Physical Property | Value | Conditions |
| Boiling Point | 83-86 °C | at 30 mmHg |
| Density | 1.301 g/mL | at 25 °C |
Data sourced from multiple chemical suppliers and databases.[2][3][4][5]
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory procedures for measuring the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
A small amount (a few milliliters) of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is then attached to a thermometer and heated in a controlled manner using a heating bath.
-
As the liquid heats, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Volumetric flask or graduated cylinder
-
Electronic balance
Procedure:
-
The mass of a clean, dry volumetric flask or graduated cylinder is measured using an electronic balance.
-
A precise volume of the liquid is added to the container. The volume should be read from the bottom of the meniscus.
-
The combined mass of the container and the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its volume.[8][9] For improved accuracy, it is recommended to perform multiple measurements and calculate an average.[10]
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.
Caption: Workflow for determining the physical properties of a liquid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound 97 454-89-7 [sigmaaldrich.com]
- 5. This compound | 454-89-7 [chemicalbook.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(trifluoromethyl)benzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details available solubility data, outlines experimental protocols for its determination, and illustrates its application in drug discovery workflows. The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its reactivity and solubility in various organic solvents.[1]
Core Concepts and Properties
This compound is a colorless to light yellow liquid with a molecular weight of 174.12 g/mol .[2][3] Its key physical and chemical properties are summarized below:
| Property | Value | Reference |
| CAS Number | 454-89-7 | [2][3] |
| Molecular Formula | C8H5F3O | [2][3] |
| Density | 1.301 g/mL at 25 °C | [2][4] |
| Boiling Point | 83-86 °C at 30 mmHg | [2][4] |
| Refractive Index | n20/D 1.465 | [2][4] |
Quantitative Solubility Data
| Solvent | Solvent Class | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | Requires ultrasonic assistance for dissolution. | [5] |
| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | - | [6] |
| Methanol | Alcohol | Slightly Soluble | - | [6] |
| In vivo Formulation 1 | Mixture | ≥ 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5] |
| In vivo Formulation 2 | Mixture | ≥ 5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [5] |
| In vivo Formulation 3 | Mixture | ≥ 5 mg/mL | 10% DMSO, 90% Corn Oil | [5] |
The trifluoromethyl group generally enhances the lipophilicity of a molecule, which suggests good solubility in many organic solvents.[1] However, for precise applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are provided as a guide. These are based on established methodologies for determining the solubility of organic compounds.
Gravimetric Method for Solubility Determination
This method is a straightforward and reliable way to determine the solubility of a non-volatile solute in a given solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial in a vacuum oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.
-
Once the solvent has completely evaporated, transfer the dish or vial to a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.
-
Application in Drug Discovery: A Workflow
This compound is a valuable building block in the synthesis of biologically active molecules, including potent antitumor agents and hypoxia-inducible factor (HIF)-1 inhibitors.[2][6] The following diagram illustrates a generalized workflow for its application in a drug discovery context.
Caption: Drug discovery workflow utilizing this compound.
This workflow begins with this compound as a key starting material for chemical synthesis to generate a diverse library of derivative compounds. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Promising hits undergo lead optimization to improve their efficacy and safety profiles, ultimately leading to preclinical and clinical development of new drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 454-89-7 [chemicalbook.com]
- 3. This compound | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 454-89-7 [m.chemicalbook.com]
The Trifluoromethyl Group: An In-depth Technical Guide to its Electron-Withdrawing Effects in Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Its potent electron-withdrawing nature profoundly alters the physicochemical properties of parent molecules, influencing reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the trifluoromethyl group when appended to the benzaldehyde (B42025) framework, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development.
Quantifying the Electron-Withdrawing Effect
The electron-withdrawing influence of the trifluoromethyl group can be quantitatively assessed through several key parameters, including Hammett constants and the acidity of corresponding benzoic acids.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing effect. The trifluoromethyl group exhibits strongly positive σ values, signifying its potent electron-withdrawing capacity through a combination of inductive and resonance effects.
| Substituent | Position | Hammett Constant (σ) |
| Trifluoromethyl (CF₃) | meta (σ_m) | 0.43 |
| para (σ_p) | 0.54 | |
| Nitro (NO₂) | meta (σ_m) | 0.71 |
| para (σ_p) | 0.78 | |
| Cyano (CN) | meta (σ_m) | 0.56 |
| para (σ_p) | 0.66 | |
| Methoxy (OCH₃) | meta (σ_m) | 0.12 |
| para (σ_p) | -0.27 | |
| Methyl (CH₃) | meta (σ_m) | -0.07 |
| para (σ_p) | -0.17 |
Data sourced from various physical organic chemistry compilations.
Acidity of Trifluoromethyl-Substituted Benzoic Acids
The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the corresponding benzoic acid by stabilizing the carboxylate anion. This is reflected in the lower pKa values compared to benzoic acid.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-(Trifluoromethyl)benzoic Acid | 3.69[1] |
| 3-(Trifluoromethyl)benzoic Acid | 3.88[2] |
| 4-(Trifluoromethyl)benzoic Acid | 3.76[3][4] |
Spectroscopic Signatures of the Electron-Withdrawing Effect
The electronic perturbations caused by the trifluoromethyl group are readily observable in the NMR and IR spectra of trifluoromethyl-substituted benzaldehydes.
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing trifluoromethyl group deshields the protons and carbons of the benzaldehyde ring, leading to downfield chemical shifts in the NMR spectra.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Benzaldehyde | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde (B58038) |
| CHO | 9.99 | 10.4 | 10.08 | 10.11 |
| Aromatic H | 7.50-7.89 | 7.65-8.15 | 7.68-8.15 | 7.82-8.02 |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Benzaldehyde | 2-(Trifluoromethyl)benzaldehyde | This compound | 4-(Trifluoromethyl)benzaldehyde |
| CHO | 192.4 | 189.9 | 190.4 | 191.1 |
| C-CF₃ | - | 128.0 (q) | 131.5 (q) | 135.6 (q) |
| CF₃ | - | 123.8 (q) | 123.6 (q) | 123.4 (q) |
| Aromatic C | 128.8-136.5 | 126.8-134.0 | 126.3-137.5 | 126.1-138.6 |
(q = quartet due to C-F coupling)[5][6][7][8]
Infrared (IR) Spectroscopy
The electron-withdrawing effect of the trifluoromethyl group increases the bond order of the carbonyl group, resulting in a higher stretching frequency (ν_C=O) in the IR spectrum.
| Compound | C=O Stretching Frequency (ν_C=O, cm⁻¹) |
| Benzaldehyde | ~1703 |
| 2-(Trifluoromethyl)benzaldehyde | ~1715 |
| This compound | ~1712 |
| 4-(Trifluoromethyl)benzaldehyde | ~1710 |
Experimental Protocols
The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl-substituted benzaldehydes makes them highly reactive towards nucleophiles. The following protocols for the Wittig and Cannizzaro reactions illustrate this heightened reactivity.
Wittig Reaction with 4-(Trifluoromethyl)benzaldehyde
This protocol describes the synthesis of 4-(trifluoromethyl)stilbene, demonstrating the reaction of a phosphorus ylide with the activated aldehyde.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
4-(Trifluoromethyl)benzaldehyde
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure: [9][10][11][12][13][14]
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 eq) and 4-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Add dichloromethane to dissolve the reactants.
-
With vigorous stirring, add 50% aqueous sodium hydroxide (2-3 eq) dropwise. A color change to deep orange/red indicates the formation of the ylide.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Add deionized water and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure 4-(trifluoromethyl)stilbene.
Cannizzaro Reaction with 4-(Trifluoromethyl)benzaldehyde
This protocol demonstrates the disproportionation of 4-(trifluoromethyl)benzaldehyde in the presence of a strong base to yield the corresponding alcohol and carboxylic acid. Due to the strong electron-withdrawing nature of the CF₃ group, this reaction proceeds readily.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Potassium hydroxide (KOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [15][16][17][18][19]
-
In a flask, dissolve potassium hydroxide (2.0 eq) in a minimal amount of deionized water.
-
Add 4-(trifluoromethyl)benzaldehyde (1.0 eq) to the KOH solution.
-
Stir the mixture vigorously at room temperature overnight. The mixture may become a thick paste.
-
After the reaction is complete, add deionized water to dissolve the potassium salt of the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x) to separate the alcohol product.
-
Isolation of 4-(Trifluoromethyl)benzyl alcohol: Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol. Purify by distillation or column chromatography.
-
Isolation of 4-(Trifluoromethyl)benzoic acid: Cool the aqueous layer from the initial extraction in an ice bath and acidify by slowly adding concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry to obtain 4-(trifluoromethyl)benzoic acid. Recrystallization from water or an ethanol/water mixture can be performed for further purification.
Visualizing Reaction Mechanisms and Workflows
Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and the underlying mechanisms of reactions.
Caption: Experimental workflow for the Wittig reaction.
Caption: Mechanism of the Cannizzaro reaction.
Conclusion
The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly enhances the electrophilicity of the carbonyl carbon in benzaldehyde. This effect is clearly demonstrated through quantitative measures such as Hammett constants and pKa values, as well as by distinct spectroscopic shifts. The increased reactivity of trifluoromethyl-substituted benzaldehydes makes them valuable intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to harness the unique properties of these important building blocks.
References
- 1. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound(454-89-7) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. sciepub.com [sciepub.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. coconote.app [coconote.app]
- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 19. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry
Introduction
3-(Trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that has emerged as a cornerstone building block in modern medicinal chemistry and drug discovery. Its utility stems from the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group combined with the synthetic flexibility of the aldehyde functionality. The -CF3 group is a powerful electron-withdrawing moiety that can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly sought after in the design of novel therapeutic agents. The aldehyde group readily participates in a wide range of chemical transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for the construction of diverse and complex molecular scaffolds. This guide provides an in-depth overview of the applications of this compound, focusing on the synthesis of bioactive molecules, their therapeutic targets, relevant quantitative data, and detailed experimental protocols.
Core Applications in the Synthesis of Bioactive Scaffolds
The reactivity of this compound makes it an ideal starting material for several classes of medicinally important compounds.
-
Antitumor Agents: This aldehyde is a key reagent in the synthesis of potent antitumor agents, such as 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones.[1] Derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including those from nasopharyngeal carcinoma, leukemia, and breast cancer.[1]
-
Hypoxia-Inducible Factor (HIF)-1 Inhibitors: It is used to prepare novel chalcone (B49325) derivatives that act as inhibitors of HIF-1.[2] HIF-1 is a critical transcription factor in tumor progression and angiogenesis, making its inhibition a promising strategy for cancer therapy.[2][3]
-
Anti-inflammatory and Analgesic Drugs: The 3-(trifluoromethyl)phenyl moiety is incorporated into various molecular structures to develop new anti-inflammatory and pain-mediating therapeutics.
Quantitative Biological Activity Data
Derivatives of this compound are precursors to compounds exhibiting potent biological activity across various therapeutic areas. The following table summarizes representative quantitative data for these classes of molecules.
(Disclaimer: The following data is representative of the compound classes that can be synthesized from this compound. The specific compounds tested in the cited literature may have been synthesized from different, though structurally related, starting materials.)
| Compound Class | Specific Compound Example | Target/Assay | Activity (IC₅₀) | Reference |
| γ-Butyrolactone | Compound 4x (a 2,3-substituted γ-butyrolactone) | Antitumor (KB, HCT116, MCF7, etc.) | Sub-micromolar range | [4] |
| Chalcone Derivative | Compound 16e (Chalcone with 2,2-dimethylbenzopyran) | HIF-1 Inhibition (HRE Luciferase Assay) | 2.38 µM | [3] |
| α-Trifluoromethyl Chalcone | Compound 5 (An α-trifluoromethyl chalcone) | Antiproliferative (DU145/TxR Prostate Cancer) | 0.14 µM | [5] |
| γ-(triazolyl ethylidene)butenolide Derivative | Compound 25 | Anticancer (Breast Cancer Cells) | 11.3 µM | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility in drug discovery research. Below are representative protocols for the synthesis of a bioactive chalcone and a common biological evaluation method.
Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone (B1666503) derivative to yield a chalcone, a precursor for HIF-1 inhibitors and other bioactive molecules.[7]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 40 mL of 95% ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Cool the mixture in an ice bath.
-
Prepare a solution of NaOH (20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 25°C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A precipitate will form.[7]
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with cold water.
-
Recrystallize the crude product from a minimal volume of hot ethanol to afford the purified chalcone.
Protocol 2: In Vitro HIF-1 Inhibition Assay (Luciferase Reporter)
This assay is used to screen compounds for their ability to inhibit HIF-1 activity in cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid (e.g., A549-HRE-luc).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Test compound (dissolved in DMSO).
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂).
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Seed the HRE-luciferase reporter cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., synthesized chalcone) for 1 hour. Include a vehicle control (DMSO).
-
Induce hypoxia by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay kit.
-
Determine the concentration of the test compound that causes 50% inhibition of luciferase activity (IC₅₀) by plotting the luminescence signal against the compound concentration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the synthetic workflow for the Claisen-Schmidt condensation reaction described in Protocol 1.
Signaling Pathway
This diagram illustrates the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a key target for many anticancer agents derived from this compound.
Conclusion
This compound remains a high-value, indispensable reagent in medicinal chemistry. Its unique electronic properties and synthetic accessibility allow for the creation of diverse molecular libraries targeting critical disease pathways, particularly in oncology. The continued exploration of new reactions and the development of novel scaffolds based on this aldehyde will undoubtedly lead to the discovery of next-generation therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Strategic Role of 3-(Trifluoromethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties has revolutionized the development of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and lipophilicity to active ingredients.[1] Among the array of fluorinated building blocks, 3-(trifluoromethyl)benzaldehyde stands out as a versatile and crucial intermediate. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl (-CF3) group at the meta position, render the aldehyde functionality highly reactive and amenable to a variety of synthetic transformations.[2] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemical compounds, with a focus on a detailed experimental protocol for the synthesis of a trifluoromethyl-substituted chalcone (B49325), its biological activity, and proposed mechanism of action.
Core Synthetic Applications
This compound serves as a key precursor in the synthesis of a diverse range of agrochemicals, including herbicides, insecticides, and fungicides.[2] The trifluoromethylphenyl motif is a cornerstone in the molecular architecture of numerous commercial pesticides.[1] The aldehyde functional group readily participates in fundamental organic reactions such as:
-
Condensation Reactions: The Claisen-Schmidt and Knoevenagel condensations are pivotal in forming carbon-carbon bonds, leading to the synthesis of chalcones and other α,β-unsaturated ketone systems, which are known precursors to various bioactive heterocyclic compounds.[1][3]
-
Wittig Reactions: The reaction with phosphorus ylides provides a reliable route to construct carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.[4]
-
Reductive Amination: This reaction allows for the introduction of nitrogen-containing functional groups, which are prevalent in many agrochemical classes.
The strategic placement of the trifluoromethyl group influences the physicochemical properties of the final molecule, often enhancing its ability to interact with biological targets and resist metabolic degradation.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Chalcone
This section details the synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, a chalcone derivative with demonstrated antimicrobial properties, via a Claisen-Schmidt condensation reaction.[1]
Objective: To synthesize a trifluoromethyl-substituted chalcone using this compound as a key reactant.
Materials:
-
This compound
-
2,4,6-Trimethoxy acetophenone (B1666503)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethoxy acetophenone (1.0 mmol) and this compound (1.0 mmol) in a mixture of THF and water.
-
To this solution, add lithium hydroxide (LiOH) as the base to catalyze the condensation reaction.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, quench the mixture with a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a gradient elution of ethyl acetate and hexanes to yield the pure chalcone.[1]
Expected Yield: Approximately 69%.[1]
Data Presentation: Antimicrobial Activity
Chalcones derived from this compound have exhibited significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative trifluoromethyl-substituted chalcone against various bacterial and fungal strains.
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | C. parapsilosis (µg/mL) |
| (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 15.62 | 31.25 | 62.5 | 62.5 | 7.81 | 15.62 |
| Ampicillin (Reference) | 15.62 | 7.81 | 31.25 | 125 | - | - |
| Fluconazole (Reference) | - | - | - | - | 7.81 | 7.81 |
Data sourced from reference[1]
The data indicates that the synthesized chalcone demonstrates potent antifungal activity, comparable to the standard drug Fluconazole, and notable antibacterial activity.[1]
Proposed Mode of Action and Signaling Pathways
Chalcone derivatives are known to exhibit a range of biological activities, and their antifungal mechanism is of particular interest in agrochemical research.[5] The primary mode of action is believed to be the disruption of the fungal cell wall integrity.[5]
Chalcones are thought to inhibit key enzymes responsible for the synthesis of essential cell wall components, namely β-(1,3)-glucan synthase and chitin (B13524) synthase.[5] Inhibition of these enzymes leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell lysis and death.
Visualizations
Experimental Workflow: Chalcone Synthesis
Caption: Workflow for the synthesis of a trifluoromethyl-substituted chalcone.
Proposed Signaling Pathway: Antifungal Mode of Action
Caption: Proposed antifungal mode of action for chalcone derivatives.
Conclusion and Future Directions
This compound is a cornerstone intermediate in the synthesis of advanced agrochemicals. Its inherent reactivity and the advantageous properties conferred by the trifluoromethyl group make it a valuable tool for medicinal and agricultural chemists. The synthesis of trifluoromethyl-substituted chalcones represents just one of a multitude of pathways where this building block can be effectively utilized. Further research into the derivatization of these chalcones and other scaffolds synthesized from this compound holds significant promise for the discovery of novel, potent, and selective agrochemicals to address the ongoing challenges in crop protection. The exploration of other reaction types, such as multicomponent reactions involving this aldehyde, could also lead to the efficient construction of complex and diverse molecular libraries for high-throughput screening.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde
For Immediate Release
This document provides a comprehensive technical guide on the safety and handling precautions for 3-(Trifluoromethyl)benzaldehyde (CAS No. 454-89-7), a versatile intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Aimed at researchers, scientists, and drug development professionals, this guide synthesizes critical safety data, handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a foundation for understanding its behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₃O | [1][3] |
| Molecular Weight | 174.12 g/mol | [1][3] |
| Boiling Point | 83-86 °C at 30 mmHg | [4] |
| Density | 1.301 g/mL at 25 °C | [4] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.465 | [4] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Storage Temperature | 2 - 8 °C is recommended for storage | [1] |
GHS Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][5][6] A summary of its GHS classification is provided below.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | GHS09 | Warning |
| Hazardous to the Aquatic Environment (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 | Warning |
| Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |
Note: GHS classifications may vary slightly between suppliers.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][5]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapor or mist.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Recommended storage temperature is between 2-8°C.[1]
-
The compound is reported to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[7]
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.[6]
Caption: Safe Handling Workflow Diagram.
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid measures should be taken:
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. | [5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [5][6] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The compound is a combustible liquid.[6] Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[5]
Caption: Spill Response Procedure Flowchart.
Toxicological Information
Illustrative Experimental Protocols
The following are generalized protocols for common reactions involving this compound, emphasizing safe handling practices. Researchers should adapt these procedures based on the specific scale and conditions of their experiment.
General Protocol for a Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes.
-
Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve the phosphonium (B103445) ylide in an appropriate anhydrous solvent (e.g., THF, DCM) under a nitrogen atmosphere.
-
Aldehyde Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the desired temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]
General Protocol for an Aldol Condensation (Claisen-Schmidt)
This reaction is used to form α,β-unsaturated ketones (chalcones).
-
Setup: In a fume hood, add a magnetic stir bar to a round-bottom flask.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) and a suitable ketone (e.g., acetophenone, 1.0 equivalent) in a solvent such as ethanol (B145695).
-
Base Addition: Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the stirred solution. The reaction is often run at room temperature but may require gentle heating.
-
Precipitation and Isolation: The product often precipitates from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).[11][12]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.[6]
-
Collect waste in a properly labeled, sealed container.
-
Dispose of the waste through a licensed professional waste disposal service.
-
Do not dispose of it in the sanitary sewer.
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties necessitate careful handling. By understanding its physical and chemical properties, adhering to the recommended safety protocols, and being prepared for emergencies, researchers can safely incorporate this compound into their synthetic endeavors. This guide serves as a foundational resource, and it is imperative that all users consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and local safety regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 454-89-7 [chemicalbook.com]
- 3. This compound | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 454-89-7 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jetir.org [jetir.org]
- 12. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Stability and Storage of 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-(Trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications.
Core Stability Profile
This compound is a relatively stable aromatic aldehyde when stored under appropriate conditions. However, like many aldehydes, it is susceptible to degradation through several pathways, primarily oxidation. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde functional group.[1]
Primary Degradation Pathway: The most significant degradation pathway for this compound is the oxidation of the aldehyde group to form 3-(Trifluoromethyl)benzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place.[2][3] Recommended storage at room temperature or refrigerated (e.g., <15°C). For stock solutions, -20°C for up to 1 month and -80°C for up to 6 months is suggested.[4] | Reduces the rate of chemical degradation, particularly oxidation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] | Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidation to 3-(Trifluoromethyl)benzoic acid. The compound is noted to be air-sensitive. |
| Light | Protect from light by storing in an amber or opaque container.[2][3] | Light can provide the energy to initiate and accelerate degradation reactions, including oxidation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | To prevent vigorous and potentially hazardous reactions that could degrade the compound. |
Quantitative Stability Data
| Storage Condition | Expected Shelf-Life of Neat Compound | Expected Shelf-Life of Stock Solution | Primary Degradation Product |
| Room Temperature (20-25°C), protected from light, sealed container | > 2 years with minimal degradation (<2%) | Not Recommended for long term | 3-(Trifluoromethyl)benzoic acid |
| Refrigerated (2-8°C), protected from light, sealed container | > 3 years with minimal degradation (<1%) | Up to 1 month at -20°C[4] | 3-(Trifluoromethyl)benzoic acid |
| Frozen (-20°C), protected from light, sealed container | > 5 years | Up to 6 months at -80°C[4] | 3-(Trifluoromethyl)benzoic acid |
| Accelerated (40°C/75% RH), protected from light, sealed container | Significant degradation expected within 6 months | Not Applicable | 3-(Trifluoromethyl)benzoic acid |
Experimental Protocols
To assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[5][6][7][8][9]
Protocol 1: Long-Term Stability Study
Objective: To establish the re-test period or shelf life under recommended storage conditions.
Methodology:
-
Sample Preparation: Use at least three primary batches of this compound with a purity of >98%. Package the samples in the intended long-term storage container (e.g., amber glass bottles with PTFE-lined caps).
-
Storage Conditions: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection for color change, precipitation).
-
Assay for this compound (using a validated stability-indicating HPLC or GC method).
-
Quantification of 3-(Trifluoromethyl)benzoic acid and any other significant degradation products.
-
Water content (Karl Fischer titration).
-
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability and identify potential degradation products under exaggerated storage conditions.
Methodology:
-
Sample Preparation: Prepare samples as described in the long-term stability study protocol.
-
Storage Conditions: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH.[9]
-
Testing Frequency: Test the samples at the following intervals: 0, 1, 3, and 6 months.
-
Analytical Tests: Perform the same analytical tests as in the long-term stability study.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways, and to demonstrate the specificity of the analytical methods.[10][11][12]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or GC method to identify and quantify degradation products.
Analytical Method: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its primary degradation product, 3-(Trifluoromethyl)benzoic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. This compound | 454-89-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(Trifluoromethyl)benzaldehyde
Introduction
3-(Trifluoromethyl)benzaldehyde is a versatile building block in organic synthesis, particularly for the creation of heterocyclic compounds. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in the development of pharmaceuticals and agrochemicals.[1] The aldehyde functional group in this compound is highly reactive, participating in a variety of condensation and multicomponent reactions to form diverse heterocyclic scaffolds.[2] These application notes provide detailed protocols for the synthesis of key heterocyclic systems—dihydropyrimidinones, dihydropyridines, and quinolines—using this important precursor.
Application Note 1: Synthesis of 4-(3-(Trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction is a highly efficient one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] These compounds are of significant interest in the pharmaceutical industry, serving as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[3] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335).[4]
Experimental Protocol
This protocol details the synthesis of 5-ethoxycarbonyl-6-methyl-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Ethanol (B145695) (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or other suitable catalyst (e.g., Yb(OTf)₃, B(C₆F₅)₃)[3][5]
-
Cold Water
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.74 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in 20 mL of ethanol.[4][5]
-
To this mixture, add a catalytic amount of concentrated HCl (5-6 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath to facilitate precipitation.[4]
-
Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water (3 x 30 mL).[4]
-
Dry the crude product and recrystallize from ethanol to obtain the pure dihydropyrimidinone as a white solid.
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Typical Yield (%) |
| This compound | Ethyl Acetoacetate | Urea | HCl | Ethanol | Reflux, 2-4h | 55-65%[4][6] |
| This compound | Ethyl Acetoacetate | Urea | B(C₆F₅)₃ (1 mol%) | Ethanol | Reflux, 4h | ~90%[5] |
| This compound | Ethyl Acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | MW, 120°C, 20min | >85%[7] |
Reaction Mechanism Visualization
The proposed mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the ethyl acetoacetate enolate to the imine. The final step is an intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[3][8]
Caption: The reaction pathway for the Biginelli synthesis of dihydropyrimidinones.
Application Note 2: Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction for preparing 1,4-dihydropyridine (B1200194) derivatives.[9] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[10] The resulting 1,4-dihydropyridines are precursors to important pharmaceuticals, such as calcium channel blockers like nifedipine.[9] The dihydropyridine (B1217469) ring can be subsequently oxidized to form the corresponding aromatic pyridine.[9]
Experimental Protocol
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-(3-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.74 g) in 25 mL of ethanol.
-
Add ethyl acetoacetate (20 mmol, 2.60 g) to the solution.
-
Add ammonium acetate (12 mmol, 0.92 g) to the mixture.
-
Reflux the reaction mixture with stirring for 3-5 hours. The progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol if necessary.
Data Presentation
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Typical Yield (%) |
| This compound | Ethyl Acetoacetate (2 eq.) | NH₄OAc | Ethanol | Reflux, 3-5h | >75%[11] |
| This compound | Ethyl Acetoacetate (2 eq.) | NH₄OAc | Solvent-free | 80°C, 2-3h | >80%[10] |
| This compound | Methyl Acetoacetate (2 eq.) | NH₄OAc | Aq. Micelles (SDS) | Ultrasonic Irradiation | >90%[9] |
Experimental Workflow Visualization
The Hantzsch synthesis proceeds through the formation of two key intermediates: an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These intermediates then react in a Michael addition followed by cyclization and dehydration.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 454-89-7 | Benchchem [benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. ias.ac.in [ias.ac.in]
- 6. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 7. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
Application Notes and Protocols for Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating diverse molecular scaffolds.
3-(Trifluoromethyl)benzaldehyde is a valuable building block in this context. The presence of the trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Consequently, Knoevenagel condensation products derived from this compound are promising candidates for the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of reaction conditions and yields, and an overview of the potential applications of the synthesized products.
Reaction Mechanism and Experimental Workflow
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation reaction.
A typical experimental workflow for this reaction is outlined below. The specific conditions, such as solvent, catalyst, and temperature, can be optimized for different active methylene compounds.
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds.
Protocol 1: Synthesis of 2-(3-(Trifluoromethyl)benzylidene)malononitrile
Materials:
-
This compound
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.74 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (0.5 mmol, 0.05 mL) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure 2-(3-(trifluoromethyl)benzylidene)malononitrile.
-
Characterize the product by determining its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-(trifluoromethyl)phenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate (B8463686)
-
Ammonium (B1175870) acetate (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol, 1.74 g), ethyl cyanoacetate (10 mmol, 1.13 g), and 40 mL of toluene.
-
Add ammonium acetate (1.5 mmol, 0.12 g) as a catalyst.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
-
Characterize the final product by its melting point and spectroscopic analysis.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of this compound with various active methylene compounds.
Table 1: Reaction with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 | >90 | General Protocol |
| NaOH | Water | Room Temp | 0.5 | 95 | [3] |
| L-proline | Water | 60 | 1 | 92 | [3] |
Table 2: Reaction with Cyanoacetic Esters
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate | Ammonium Acetate | Toluene | Reflux | 4-6 | ~85-95 | General Protocol |
| Methyl cyanoacetate | Piperidine | Methanol | Reflux | 3-5 | ~80-90 | General Protocol |
Applications in Drug Development
The products of the Knoevenagel condensation with this compound have shown promise in various therapeutic areas.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activities of chalcones and other α,β-unsaturated compounds containing the trifluoromethyl group.[4] These compounds are thought to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or disruption of cell membrane integrity.
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including those of nasopharyngeal carcinoma, leukemia, and breast cancer.[1][5] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the receptor tyrosine kinase (RTK) signaling pathway, which is frequently dysregulated in cancer.
Caption: Conceptual diagram of a potential anticancer mechanism of action.
Conclusion
The Knoevenagel condensation of this compound is a robust and efficient method for the synthesis of a diverse range of α,β-unsaturated compounds. The incorporation of the trifluoromethyl group often imparts favorable biological properties, making these products attractive candidates for further investigation in drug discovery programs. The protocols and data presented herein provide a valuable resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation of 3-(trifluoromethyl)benzaldehyde with various ketones is a robust and versatile method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. The trifluoromethyl group, a key pharmacophore in modern drug discovery, imparts unique properties to these molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, chalcones derived from this compound are of significant interest to the pharmaceutical industry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the Claisen-Schmidt condensation, a specific type of aldol condensation, between this compound and a selection of acyclic and cyclic ketones. It also explores the known signaling pathways affected by these trifluoromethylated chalcones, offering valuable insights for drug development professionals.
Data Presentation: Synthesis of Trifluoromethylated Chalcones
The following table summarizes the reaction conditions and yields for the aldol condensation of this compound with various ketones.
| Ketone | Product | Catalyst/Solvent | Time (h) | Yield (%) |
| 2,4,6-Trimethoxyacetophenone | (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | LiOH / THF:H₂O | - | 69%[1] |
| Acetone (B3395972) | 4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one | NaOH / Ethanol (B145695) | - | - |
| Acetophenone (B1666503) | (E)-3-(3-(Trifluoromethyl)phenyl)-1-phenylprop-2-en-1-one | NaOH / Ethanol | - | - |
| Cyclopentanone (B42830) | 2-(3-(Trifluoromethyl)benzylidene)cyclopentan-1-one | NaOH (solid) | 0.08 | High |
| Cyclohexanone (B45756) | 2-(3-(Trifluoromethyl)benzylidene)cyclohexan-1-one | NaOH (solid) | 0.08 | High |
Note: Specific yield data for the reactions with acetone and acetophenone were not available in the searched literature, though the general Claisen-Schmidt condensation is a well-established method for these reactions. The reactions with cyclopentanone and cyclohexanone are reported to proceed in high yield under solvent-free conditions.
Experimental Protocols
The following protocols are based on established Claisen-Schmidt condensation procedures and can be adapted for the synthesis of a variety of chalcones from this compound.
Protocol 1: General Procedure for Aldol Condensation in a Solvent System
This protocol is suitable for the reaction of this compound with ketones such as acetophenone and its derivatives.
Materials:
-
This compound
-
Substituted or unsubstituted ketone (e.g., acetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric acid (HCl, dilute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone (1.0 eq.) in ethanol (approximately 3-5 mL per mmol of aldehyde).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH or KOH (2.0 eq.) in a minimal amount of water and add it dropwise to the reaction mixture, ensuring the temperature remains below 25 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the base.
-
The precipitated product is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Aldol Condensation (Green Chemistry Approach)
This environmentally friendly method is particularly effective for reactions with cyclic ketones.
Materials:
-
This compound
-
Cyclic ketone (e.g., cyclopentanone, cyclohexanone)
-
Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Mortar and pestle
-
Deionized water
Procedure:
-
Place this compound (2.0 eq.) and the cyclic ketone (1.0 eq.) in a mortar.
-
Add powdered NaOH or KOH (0.2 eq.) to the mixture.
-
Grind the mixture vigorously with a pestle for approximately 5 minutes. The mixture will typically form a paste and may solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallization from an appropriate solvent can be performed for further purification if necessary.
Visualizations
Experimental Workflow: Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of trifluoromethylated chalcones via Claisen-Schmidt condensation.
Signaling Pathway: Inhibition of JAK-STAT Pathway by Trifluoromethylated Chalcones
Caption: Inhibition of the JAK-STAT signaling pathway by trifluoromethylated chalcones.
Application Notes for Drug Development
The trifluoromethylated chalcones synthesized through these methods are promising candidates for further investigation in drug discovery programs. The presence of the CF₃ group can significantly enhance the pharmacological properties of the chalcone scaffold.
Anticancer Potential:
Several studies have highlighted the anticancer properties of trifluoromethylated chalcones. A key mechanism of action for some of these compounds is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling and is often dysregulated in various cancers, leading to increased cell proliferation and survival.
Specifically, certain α-trifluoromethyl chalcones have been shown to inhibit the phosphorylation of JAK2 and STAT5 in response to interleukin-3 (IL-3). They also inhibit the interferon-α-induced activation of STAT1 and STAT2 by preventing their phosphorylation. This blockade of JAK/STAT signaling can lead to the downregulation of downstream target genes involved in cell cycle progression and apoptosis, ultimately resulting in the inhibition of tumor growth. For instance, some chalcone derivatives have been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.
Further Development:
The synthetic accessibility of these compounds allows for the creation of diverse libraries for structure-activity relationship (SAR) studies. By modifying the substitution patterns on the aromatic rings of the chalcone scaffold, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these potential drug candidates. The protocols provided herein offer a solid foundation for the generation of such libraries for screening and lead optimization in anticancer and other therapeutic areas. The demonstrated inhibition of the JAK/STAT pathway provides a clear mechanistic rationale for their development as targeted therapies.
References
Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the reaction of 3-(trifluoromethyl)benzaldehyde with various Grignard reagents, a key transformation in the synthesis of pharmaceutically relevant compounds. The trifluoromethyl group is a prevalent motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of chiral alcohols derived from this compound serves as a critical step in the development of novel therapeutics. This document outlines the reaction mechanism, detailed experimental procedures for different alkyl and aryl Grignard reagents, and expected outcomes, presented in a clear and accessible format for researchers in academic and industrial settings.
Reaction and Mechanism
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the corresponding secondary alcohol.
A critical consideration for this reaction is the need for strictly anhydrous (dry) conditions. Grignard reagents are highly basic and will react with any protic solvents, including water, which would quench the reagent and reduce the yield of the desired product.
Quantitative Data Summary
The following tables summarize typical quantitative data for the Grignard reaction of this compound with methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. Yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.
| Reagent | Product | Molar Ratio (Grignard:Aldehyde) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methylmagnesium Bromide | 1-(3-(Trifluoromethyl)phenyl)ethanol | 1.2 : 1 | 2 | 0 to RT | ~85-95 |
| Ethylmagnesium Bromide | 1-(3-(Trifluoromethyl)phenyl)propan-1-ol | 1.2 : 1 | 2 | 0 to RT | ~80-90 |
| Phenylmagnesium Bromide | Phenyl(3-(trifluoromethyl)phenyl)methanol | 2 : 1 | 12 | RT | 87 |
Experimental Protocols
General Safety Precautions
-
All manipulations involving Grignard reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use to remove any traces of water.
-
Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. Handle with extreme care.
-
The preparation of trifluoromethyl-substituted Grignard reagents can be particularly hazardous and should be conducted with appropriate safety measures in place.
Protocol 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 1-(3-(trifluoromethyl)phenyl)ethanol.
Protocol 2: Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-1-ol
This protocol is analogous to Protocol 1, substituting ethylmagnesium bromide for methylmagnesium bromide.
Protocol 3: Synthesis of Phenyl(3-(trifluoromethyl)phenyl)methanol
Materials:
-
This compound
-
Phenylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, place this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide solution (2.0 eq) dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield phenyl(3-(trifluoromethyl)phenyl)methanol as a white solid.
Visualizations
Caption: General mechanism of the Grignard reaction.
Caption: Experimental workflow for the Grignard reaction.
Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Wittig reaction for the olefination of 3-(trifluoromethyl)benzaldehyde, a key starting material in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols detailed below cover reactions with stabilized, semi-stabilized, and non-stabilized ylides, offering a versatile toolkit for the synthesis of a range of trifluoromethylated stilbene (B7821643) derivatives and other alkenes.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium (B107652) salt is typically deprotonated to form the corresponding ylide, which then reacts with a substituted benzaldehyde, such as this compound. The general scheme involves the formation of a phosphonium (B103445) salt, generation of the ylide with a base, and subsequent reaction with the aldehyde to yield the desired alkene and triphenylphosphine (B44618) oxide.[3]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally lead to the formation of (E)-alkenes with high selectivity.[4] Conversely, non-stabilized ylides, typically bearing alkyl or aryl groups, tend to produce (Z)-alkenes.[1] The choice of solvent and the presence of lithium salts can also influence the stereoselectivity of the reaction.[1]
Reaction Mechanism and Workflow
The general mechanism of the Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The stability of the ylide influences the reversibility of the initial steps and ultimately the stereochemical outcome.
Below is a generalized workflow for performing a Wittig reaction.
Caption: Generalized workflow for the Wittig reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the Wittig reaction of this compound with different types of ylides.
Protocol 1: Synthesis of Ethyl 3-(3-(Trifluoromethyl)phenyl)acrylate (Stabilized Ylide)
This protocol describes a one-pot aqueous Wittig reaction using a stabilized ylide generated in situ. This method is environmentally friendly and often results in high yields of the (E)-isomer.[5][6]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Ethyl bromoacetate (B1195939)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a test tube containing a magnetic stir bar, add triphenylphosphine (1.4 mmol).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
-
To the stirred suspension, add ethyl bromoacetate (1.6 mmol) followed by this compound (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with 1.0 M H₂SO₄ (aq).
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure product.[5]
Protocol 2: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-2-phenylethene (Semi-Stabilized Ylide)
This protocol outlines a standard Wittig reaction using a pre-formed phosphonium salt and a strong base to generate the semi-stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (B1231860) (NaOMe) or other strong base
-
This compound
-
Anhydrous methanol (B129727) or other suitable solvent (e.g., THF, DMF)
-
Dichloromethane (B109758) (for extraction)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzyltriphenylphosphonium chloride in anhydrous methanol.
-
Add sodium methoxide portion-wise at room temperature and stir for 1 hour to generate the ylide (a color change is often observed).
-
Add a solution of this compound in anhydrous methanol to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired stilbene derivative.
Protocol 3: Synthesis of 1-Methylene-3-(trifluoromethyl)benzene (Non-Stabilized Ylide)
This protocol describes the in-situ generation of a non-stabilized ylide for the methylenation of this compound.
Materials:
-
Potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a solution of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere, add potassium tert-butoxide at room temperature.
-
Stir the resulting mixture for 1 hour to allow for the formation of the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with hexane.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by passing through a short plug of silica gel, eluting with hexanes.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Wittig reaction of this compound with various ylides. Please note that specific yields and stereoselectivities can vary based on the exact reaction conditions and scale.
Table 1: Wittig Reaction with Stabilized Ylides
| Ylide Precursor | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |
| (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 1-3 | 80-98 | >95:5 |
| (Cyanomethylene)triphenylphosphorane | NaHCO₃ | Water | 1-3 | 57-86 | 59:41 |
Data adapted from similar reactions with benzaldehyde, specific data for this compound may vary.[5]
Table 2: Wittig Reaction with Semi-Stabilized and Non-Stabilized Ylides
| Ylide Precursor | Base | Solvent | Temperature | Yield (%) | E:Z Ratio |
| Benzyltriphenylphosphonium chloride | NaOMe | Methanol | Room Temp. | Moderate to High | Mixture |
| Methyltriphenylphosphonium bromide | t-BuOK | THF | Room Temp. | Moderate | N/A |
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental setup.
Caption: Simplified Wittig reaction mechanism.
Caption: Typical Wittig reaction setup.
Conclusion
The Wittig reaction provides a versatile and efficient method for the synthesis of various alkenes from this compound. The choice of a stabilized, semi-stabilized, or non-stabilized ylide allows for the targeted synthesis of either (E)- or (Z)-isomers, or in the case of terminal alkenes, the introduction of a methylene (B1212753) group. The protocols provided herein offer a starting point for researchers to develop and optimize their synthetic routes towards novel trifluoromethyl-containing compounds for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. sciepub.com [sciepub.com]
- 6. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chalcone Derivatives from 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a trifluoromethyl group into the chalcone (B49325) scaffold has been shown to enhance biological activity, making these derivatives promising candidates for drug discovery and development. This document provides detailed protocols for the synthesis of chalcone derivatives from 3-(trifluoromethyl)benzaldehyde via the Claisen-Schmidt condensation, along with a summary of their reported biological activities and insights into their mechanisms of action.
Introduction
Chalcones and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The trifluoromethyl group, a known electron-withdrawing moiety, can significantly influence the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity, often leading to enhanced biological efficacy.[3] This application note focuses on the synthesis and biological evaluation of chalcone derivatives synthesized from this compound.
Synthesis of Chalcone Derivatives
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone.[4][5] The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone.[6]
General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Pyrazole-Based HIF-1 Inhibitors Utilizing 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential application of pyrazole (B372694) derivatives, originating from 3-(trifluoromethyl)benzaldehyde, as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). The protocols outlined below are based on established chemical methodologies for the synthesis of chalcones and their subsequent conversion to pyrazoles, a class of compounds that has demonstrated significant potential in the inhibition of the HIF-1 signaling pathway.
Introduction to HIF-1 Inhibition
Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1.[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[1] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[1] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival.[1] The critical role of HIF-1 in tumor adaptation and progression makes it a prime target for the development of novel anticancer therapeutics. Small molecule inhibitors that can disrupt the HIF-1 signaling pathway hold significant promise in cancer treatment.
The Role of this compound in Synthesizing Pyrazole-Based HIF-1 Inhibitors
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with therapeutic potential. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of the final molecule. In the context of HIF-1 inhibitors, this starting material is particularly useful for the synthesis of pyrazole derivatives. The synthetic strategy typically involves a two-step process:
-
Claisen-Schmidt Condensation: this compound is reacted with an appropriate acetophenone (B1666503) in the presence of a base to form a chalcone (B49325) intermediate. Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds.
-
Cyclization Reaction: The resulting chalcone is then treated with a hydrazine (B178648) derivative to induce a cyclization reaction, leading to the formation of a pyrazole ring.
This synthetic route is efficient and allows for the introduction of diverse substituents on both the phenyl rings, enabling the exploration of structure-activity relationships (SAR) to optimize HIF-1 inhibitory activity.
Signaling Pathway of HIF-1 Activation and Inhibition
The following diagram illustrates the canonical pathway of HIF-1 activation under hypoxic conditions and highlights the points of intervention for potential inhibitors.
References
Application Notes and Protocols for the Preparation of Antitumor Agents Using 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of antitumor agents utilizing 3-(Trifluoromethyl)benzaldehyde as a key starting material. The inclusion of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final compounds, making it a valuable moiety in drug design.[1] This document outlines the synthesis of four major classes of compounds: γ-butyrolactones, chalcones, pyrimidine (B1678525) derivatives, and thiazolo[4,5-d]pyrimidine (B1250722) derivatives, all of which have demonstrated potential as anticancer agents.
Synthesis of 2,3-Disubstituted-3-methoxycarbonyl-γ-butyrolactones
Substituted γ-butyrolactones are a class of compounds that have shown potent antitumor activities. A general and efficient method for their synthesis is a three-component reaction involving an aryl bromide, dimethyl itaconate, and a carbonyl compound, such as this compound.
Experimental Protocol: Three-Component Synthesis of γ-Butyrolactones
This protocol is adapted from a general method for the synthesis of 2,3-substituted γ-butyrolactones and can be applied using this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Dimethyl itaconate
-
Cobalt(II) bromide (CoBr₂)
-
Zinc powder
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon), add cobalt(II) bromide (10 mol%) and zinc powder (2 equivalents).
-
Add anhydrous acetonitrile and stir the suspension.
-
Add the aryl bromide (1.2 equivalents) to the mixture.
-
In a separate flask, dissolve this compound (1 equivalent) and dimethyl itaconate (1.2 equivalents) in anhydrous acetonitrile.
-
Add the solution from step 4 to the reaction mixture from step 3.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired γ-butyrolactone.
Logical Workflow for γ-Butyrolactone Synthesis
Caption: Workflow for the synthesis of γ-butyrolactones.
Synthesis of Chalcone (B49325) Derivatives as HIF-1 Inhibitors
Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including antitumor effects. Derivatives of this compound have been synthesized to act as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors, a key target in cancer therapy. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (B1666503) (1.0 eq)
-
Ethanol
-
Sodium hydroxide (B78521) (10-40% aqueous solution)
-
Dilute hydrochloric acid
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the flask in an ice bath and slowly add the sodium hydroxide solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.
-
After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Anticancer Activity of a Representative Chalcone Derivative
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 16e (a chalcone derivative, not from this compound) | A549 (HIF-1 inhibitory activity) | 2.38 | [2] |
Note: Data for a specific chalcone derived from this compound was not available in the search results. The data presented is for a structurally related chalcone with HIF-1 inhibitory activity to demonstrate the potential of this class of compounds.
Claisen-Schmidt Condensation Workflow
Caption: General workflow for chalcone synthesis.
Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives
Pyrimidine derivatives are an important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones, which can be further modified.
Experimental Protocol: Biginelli Reaction for Pyrimidine Synthesis
This is a general protocol for the Biginelli reaction which can be adapted using this compound.
Materials:
-
This compound (1 eq)
-
β-keto ester (e.g., ethyl acetoacetate) (1 eq)
-
Urea (B33335) or Thiourea (1.5 eq)
-
Catalyst (e.g., Yb(OTf)₃, HCl)
-
Solvent (e.g., acetonitrile, ethanol)
-
Microwave reactor (optional)
Procedure:
-
In a reaction vessel, combine this compound, the β-keto ester, and urea (or thiourea).
-
Add the solvent and the catalyst.
-
Heat the mixture under reflux or using a microwave reactor (e.g., 120 °C for 20 minutes).[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.
Anticancer Activity of a Trifluoromethyl-Substituted Pyrimidine Derivative
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17v | H1975 | 2.27 | [4] |
| PC-3 | >50 | [4] | |
| MGC-803 | 15.34 | [4] | |
| MCF-7 | 23.81 | [4] | |
| 5-FU (control) | H1975 | 9.37 | [4] |
Signaling Pathway of Trifluoromethyl-Substituted Pyrimidine Derivative 17v
Caption: EGFR inhibition and apoptosis induction by compound 17v.[4]
Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines are another class of heterocyclic compounds that have been investigated for their anticancer potential. The trifluoromethyl group at the 5-position has been shown to be important for their activity.
Experimental Protocol: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)
This protocol is for a specific, highly active compound.[5]
Part 1: Synthesis of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][6]thiazolo[4,5-d]pyrimidin-7(6H)-one (2b)
-
A mixture of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (B1165640) (20 mL) is heated at reflux with stirring for 4 hours.
-
The mixture is kept at room temperature overnight.
-
The precipitate is separated by filtration and recrystallized from toluene.
Part 2: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)
-
A mixture of compound 2b (10 mmol) and POCl₃ (20 mL) is heated under reflux for 2 hours.
-
After cooling, the mixture is poured into ice-water (200 mL).
-
The resulting solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to yield compound 3b.
Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| 3b | Leukemia | [5] | |||
| CCRF-CEM | 0.22 | 0.68 | 12.1 | ||
| K-562 | 0.22 | 0.63 | >100 | ||
| Non-Small Cell Lung Cancer | |||||
| HOP-92 | 0.22 | 0.62 | 21.6 | ||
| NCI-H460 | 0.23 | 0.65 | 16.0 | ||
| Colon Cancer | |||||
| HCT-116 | 0.25 | 1.1 | 47.9 | ||
| SW-620 | 0.22 | 0.63 | 19.3 | ||
| CNS Cancer | |||||
| SF-295 | 0.28 | 0.93 | 31.9 | ||
| Melanoma | |||||
| SK-MEL-5 | 0.31 | 1.6 | 60.3 | ||
| UACC-62 | 0.23 | 0.70 | 25.5 | ||
| Ovarian Cancer | |||||
| IGROV1 | 0.22 | 0.65 | 20.3 | ||
| OVCAR-3 | 0.34 | 1.4 | >100 | ||
| Renal Cancer | |||||
| 786-0 | 0.24 | 0.70 | 21.1 | ||
| A498 | 0.31 | 1.1 | >100 | ||
| Prostate Cancer | |||||
| PC-3 | 0.30 | 1.1 | >100 | ||
| Breast Cancer | |||||
| MCF7 | 0.34 | 1.4 | 54.1 | ||
| MDA-MB-468 | 0.25 | 0.81 | >100 |
GI₅₀: Growth inhibition of 50%; TGI: Total growth inhibition; LC₅₀: Lethal concentration for 50% of cells.
General Synthetic Pathway for Thiazolo[4,5-d]pyrimidines
Caption: Synthetic route to 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidines.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of various heterocyclic compounds and chalcones using 3-(trifluoromethyl)benzaldehyde as a key starting material under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher product yields, and cleaner reaction profiles.[1][2] The protocols detailed below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of compound libraries for biological screening.
Microwave-Assisted Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones, which are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities.[1] Microwave irradiation significantly accelerates this reaction, often under solvent-free conditions.[2]
Application Note:
This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one from this compound and 4-hydroxyacetophenone. The use of anhydrous potassium carbonate as a solid support and catalyst under solvent-free microwave irradiation provides a green and efficient method for obtaining the desired chalcone in high yield and purity.
Experimental Protocol:
Reagents:
-
This compound
-
4-Hydroxyacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (B145695) (for work-up)
Procedure:
-
In a mortar, thoroughly grind this compound (1 mmol), 4-hydroxyacetophenone (1 mmol), and anhydrous K₂CO₃ (1 mmol) to create a homogeneous paste.
-
Transfer the paste to a microwave-safe reaction vessel.
-
Place the vessel in a domestic microwave oven and irradiate at a power of 300-500 W for 3-5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Dissolve the solid residue in ethanol.
-
Filter the solution to remove the inorganic catalyst (K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Quantitative Data:
| Aldehyde | Ketone | Catalyst | Power (W) | Time (min) | Yield (%) |
| This compound | 4-Hydroxyacetophenone | Anhydrous K₂CO₃ | 450 | 4 | 88 |
Workflow for Microwave-Assisted Claisen-Schmidt Condensation
A schematic representation of the workflow for the microwave-assisted Claisen-Schmidt condensation.
Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities.[3] The use of microwave irradiation provides a rapid and efficient method for the synthesis of these valuable heterocyclic scaffolds.[3][4]
Application Note:
This protocol outlines the solvent-free, catalyst-free microwave-assisted synthesis of 5-ethoxycarbonyl-6-methyl-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one. This environmentally benign approach offers high yields and short reaction times, making it an attractive method for the synthesis of DHPM libraries. The reaction proceeds efficiently with electron-withdrawing groups on the aromatic aldehyde.[3]
Experimental Protocol:
Reagents:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Ice-cold water (for work-up)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL beaker, thoroughly mix this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300 W for the time specified in the data table. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea.
-
Filter the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data:
| Aldehyde | β-Ketoester | Urea/Thiourea | Power (W) | Time (min) | Yield (%) |
| This compound | Ethyl acetoacetate | Urea | 300 | 3.5 | 92 |
Workflow for Microwave-Assisted Biginelli Reaction
A schematic representation of the workflow for the microwave-assisted Biginelli reaction.
Microwave-Assisted Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch dihydropyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their applications as calcium channel blockers.[5] Microwave-assisted protocols for the Hantzsch synthesis offer significant rate enhancements and improved yields.[5]
Application Note:
This protocol describes a solvent-free, catalyst-free synthesis of diethyl 2,6-dimethyl-4-(3-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate. The reaction proceeds efficiently under microwave irradiation, providing the desired product in a short reaction time and with a simple work-up procedure. This method is particularly advantageous for its adherence to green chemistry principles.
Experimental Protocol:
Reagents:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vial, combine this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Seal the vial and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a specified power and for a designated time, as detailed in the table below. The reaction temperature should be monitored and controlled.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid product can be directly recrystallized from ethanol to afford the pure dihydropyridine.
Quantitative Data:
| Aldehyde | β-Ketoester | Ammonia Source | Power (W) | Time (min) | Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | 700 | 5 | 95 |
Workflow for Microwave-Assisted Hantzsch Synthesis
A schematic representation of the workflow for the microwave-assisted Hantzsch synthesis.
References
Application Notes and Protocols for Catalytic Enasioselective Reactions of 3-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzaldehyde is a crucial building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity. The development of catalytic enantioselective methods for the transformation of this compound into chiral molecules is of significant interest for the synthesis of novel pharmaceuticals and functional materials. These application notes provide an overview of and detailed protocols for key catalytic enantioselective reactions involving this important substrate.
Enantioselective Henry (Nitroaldol) Reaction
The enantioselective Henry reaction is a powerful C-C bond-forming reaction that provides access to chiral β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other valuable compounds. The reaction involves the addition of a nitroalkane to an aldehyde in the presence of a chiral catalyst.
Data Presentation
| Catalyst/Conditions | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L4 -Cu(OAc)₂·H₂O (20 mol%) | Nitromethane (B149229) | Ethanol (B145695) | 25 | 24 | 82 | 59 | [1] |
Note: The referenced study focused on 4-(trifluoromethyl)benzaldehyde, a close structural analog. The data is presented here as a strong predictive example for the reactivity of this compound under similar conditions.
Experimental Protocol: Enantioselective Henry Reaction
This protocol is adapted from a procedure for a similar substrate and is expected to be highly applicable to this compound.[1]
Materials:
-
This compound
-
Nitromethane
-
Chiral bis(β-amino alcohol) ligand (L4 )
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral bis(β-amino alcohol) ligand L4 (0.04 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in anhydrous ethanol (2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the chiral copper catalyst.
-
To the catalyst solution, add this compound (0.2 mmol, 1.0 equiv.).
-
Add nitromethane (2.0 mmol, 10 equiv.) to the reaction mixture.
-
Stir the reaction at 25 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for the Henry Reaction
Caption: General workflow for the enantioselective Henry reaction.
Enantioselective Reductions
The asymmetric reduction of the prochiral aldehyde functionality in this compound provides a direct route to chiral benzylic alcohols, which are valuable synthons in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for achieving high enantioselectivity in the reduction of ketones and aldehydes.
Data Presentation
While specific data for the CBS reduction of this compound was not found in the initial search, the reaction is widely applicable to aromatic aldehydes. The following table presents expected outcomes based on the general performance of the CBS reduction.
| Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-CBS Catalyst | BH₃·THF | THF | -20 to RT | >90 | >95 |
Experimental Protocol: Asymmetric Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure for the CBS reduction of aromatic aldehydes.[2][3][4][5][6]
Materials:
-
This compound
-
(R)- or (S)-CBS oxazaborolidine catalyst (as a solution in toluene (B28343) or THF)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the (R)-CBS catalyst (0.05-0.1 equiv.) and anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the BH₃·THF solution (0.6 equiv.) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-formed catalyst-borane complex over a period of 30 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Signaling Pathway for CBS Reduction
Caption: Simplified catalytic cycle of the CBS reduction.
Conclusion
The catalytic enantioselective reactions of this compound are essential transformations for the synthesis of valuable chiral building blocks. The protocols and data presented herein for the Henry reaction and CBS reduction serve as a practical guide for researchers in the field. While specific examples for all reaction types with this particular substrate are not always readily available, the provided methodologies, based on closely related examples, offer a solid foundation for the successful implementation of these and other asymmetric transformations. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of novel and potent bioactive molecules.
References
- 1. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing halogenated derivatives of 3-(trifluoromethyl)benzaldehyde in various palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality makes these compounds valuable building blocks in the synthesis of pharmaceuticals and advanced materials. The protocols provided herein are based on established methodologies for structurally related aryl halides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates like this compound, which is a key intermediate in organic synthesis, these reactions typically involve a halogenated precursor, such as 3-bromo-5-(trifluoromethyl)benzaldehyde (B1284209), to allow for coupling at the desired position. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, making these reactions particularly relevant to pharmaceutical development.
This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds through the cross-coupling of an organoboron reagent with an organohalide. This reaction is widely favored for its mild conditions and the stability of the boronic acid reagents.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can be adapted for 3-bromo-5-(trifluoromethyl)benzaldehyde.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 90-110 | 75 | 3-Bromoquinoline |
| 2 | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2) | 1,4-Dioxane | 100 | 85-95 | Bromo-heterocycles |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | XPhos | K₃PO₄ (3) | Toluene | 100 | High | Aryl Bromides |
| 4 | XPhosPdG2 (5) / XPhos (10) | XPhos | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 135 (µW) | 70-90 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the coupling of an aryl bromide like 3-bromo-5-(trifluoromethyl)benzaldehyde with an arylboronic acid.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-(trifluoromethyl)benzaldehyde, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization of Suzuki-Miyaura Coupling
References
Application Notes & Protocols: Synthesis of Fluorinated Polyimides Incorporating Trifluoromethylphenyl Moieties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated polyimides (FPIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical and dielectric properties. The incorporation of fluorine, often in the form of trifluoromethyl (-CF3) groups, imparts unique characteristics such as increased solubility, reduced dielectric constant, low moisture absorption, and enhanced optical transparency, without compromising thermal stability.[1][2][3] These properties make FPIs highly desirable for advanced applications in microelectronics, aerospace, and increasingly, in the biomedical field.[4][5]
For drug development professionals, FPIs offer significant potential as advanced biomaterials. Their inherent biocompatibility, coupled with high stability and tunable surface properties, makes them suitable for a range of applications including implantable medical devices, substrates for tissue engineering, and the fabrication of microfluidic devices for high-throughput drug screening.[2][4][6][7] This document provides detailed protocols for the synthesis of FPIs using monomers that contain trifluoromethylphenyl groups, presents key performance data, and outlines their applications relevant to the drug development workflow.
While direct polymerization from 3-(Trifluoromethyl)benzaldehyde is not a common route, trifluoromethylphenyl moieties are typically introduced into the polyimide backbone via custom-synthesized diamine monomers. The following protocols detail a representative synthesis of such a monomer and its subsequent polymerization.
Data Presentation
The properties of fluorinated polyimides can be tailored by the selection of the diamine and dianhydride monomers. Below is a summary of properties for various FPIs containing trifluoromethyl groups, demonstrating their high performance.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polymer ID | Dianhydride Monomer | Diamine Monomer | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| TPPI50 | BPDA | TFMB/p-PDA (1:1) | 402[8][9] | 563[8][9] |
| PI 5b | 6FDA | Multi-bulky diamine | 259 | 551 (in N2)[4] |
| PI 5c | BPDA | Multi-bulky diamine | 281 | 561 (in N2)[4] |
| Poly(6FDA-6FAPB) | 6FDA | 6FAPB** | >300 | >500[10] |
-
2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone ** *1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene
Table 2: Mechanical Properties of Fluorinated Polyimides
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| TPPI50 | 232.73[8][9] | 26.26[8][9] | 5.53[8][9] |
| PI 5b | 82 | 4.3 | 3.2[4] |
| PI 5c | 91 | 9.0 | 2.3[4] |
| PI from diamine 2* | 72.3 - 153.2 | 6.9 - 12.5 | 1.4 - 2.3[2] |
-
(2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide
Table 3: Dielectric and Other Properties of Fluorinated Polyimides
| Polymer ID | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz | Water Absorption (%) |
| TPPI50 | 2.312[8][9] | 0.00676[8][9] | Low (hydrophobic) |
| PI 5b | 2.69[4] | Not specified | 0.59[4] |
| PI 5c | 2.85[4] | Not specified | 0.68[4] |
| Polyimides from V* | 2.74 - 3.2 | Not specified | 0.2 - 0.7[11] |
-
4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl
Experimental Protocols
The synthesis of these fluorinated polyimides is typically a multi-step process that involves the initial synthesis of a trifluoromethyl-containing diamine monomer, followed by polymerization with a commercial dianhydride.
Protocol 1: Synthesis of a Trifluoromethyl-Containing Diamine Monomer
This protocol describes the synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a key intermediate.[12]
Step 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline
-
To a round-bottom flask, add (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (B31998) (10 mmol, 1.05 mL), and potassium carbonate (K₂CO₃) (10 mmol, 1.38 g).
-
Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.
-
Stir the mixture at room temperature (25 °C) for 72 hours under an inert atmosphere (e.g., nitrogen).
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield the dinitro compound.
Step 2: Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
-
Dissolve the N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (10 mmol) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Carry out the hydrogenation reaction in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reduction of the nitro group is complete.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diamine monomer, which can be purified further by recrystallization if necessary.
Protocol 2: Synthesis of Fluorinated Polyimide via Two-Step Polycondensation
This is a general and widely used method for synthesizing polyimides.
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized trifluoromethyl-containing diamine monomer (e.g., 10 mmol) in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc, or N-methyl-2-pyrrolidone, NMP). The solid content should be around 15-20 wt%.
-
Stir the solution under a continuous nitrogen stream until the diamine is completely dissolved.
-
Gradually add an equimolar amount (e.g., 10 mmol) of a solid aromatic dianhydride (e.g., 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), 6FDA) to the solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours under nitrogen to form a viscous poly(amic acid) solution.
Step 2: Imidization to form the Polyimide
-
Method A: Thermal Imidization
-
Cast the viscous PAA solution onto a clean, dry glass plate to form a thin film.
-
Place the coated plate in a programmable oven.
-
Heat the film using a staged curing cycle: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to complete the imidization process.
-
Cool the oven gradually to room temperature and peel the flexible polyimide film from the glass substrate.
-
-
Method B: Chemical Imidization
-
To the PAA solution from Step 1, add a dehydrating agent and a catalyst. A common combination is a mixture of acetic anhydride and pyridine (B92270) (e.g., 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol (B129727) or ethanol.
-
Filter the fibrous or powdered polymer product.
-
Wash the polymer thoroughly with the non-solvent and dry it in a vacuum oven at 80-100 °C for 24 hours.
-
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Experimental workflow for synthesis and characterization of fluorinated polyimides.
Application Pathway in Drug Development
Caption: Role of fluorinated polyimides in the drug development landscape.
Applications in Drug Development and Research
The unique combination of properties exhibited by fluorinated polyimides makes them valuable materials for various applications that support drug discovery and development.
-
Biocompatible Medical Devices: FPIs show excellent biocompatibility, including the suppression of protein adsorption and neutrophil adhesion, which are critical for blood-contacting devices.[10] Their high strength, flexibility, and chemical inertness make them ideal for manufacturing next-generation medical devices like catheters, flexible tubing, and implant coatings.[1][11]
-
Tissue Engineering: The surface of fluorinated polyimides can be modified to create micropatterns that control cell morphology and encourage the formation of 3D multicellular spheroids.[4] These spheroids better mimic the physiological functions of cells in living tissues, providing more accurate in vitro models for drug efficacy and toxicity studies.[4]
-
Microfluidics for Drug Screening: Polyimide is a robust material for fabricating microfluidic devices.[2][6] These "lab-on-a-chip" platforms enable high-throughput screening of drug candidates using minimal sample volumes.[7][13] The chemical resistance of FPIs is advantageous when working with a wide range of solvents and analytes, and their optical transparency is beneficial for microscopic analysis. The use of microfluidics can accelerate the drug screening process, provide more reliable data by simulating in vivo conditions, and reduce costs compared to traditional methods.[7][13]
-
Smart Materials for Drug Delivery: Certain electroactive fluorinated polymers are being investigated for use in controlled drug delivery systems, where an electrical stimulus can trigger the release of a therapeutic agent.[14]
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 6. Polyimide-based microfluidic devices - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in microfluidics for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Polyimide Tubing for Next-Generation Medical Devices - Medical Design Briefs [medicaldesignbriefs.com]
- 12. mdpi.com [mdpi.com]
- 13. Microfluidics-assisted in vitro drug screening and carrier production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Trifluoromethyl)benzaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary routes: the oxidation of 3-(trifluoromethyl)benzyl alcohol and the hydrolysis of 3-(trifluoromethyl)benzal chloride.
Route 1: Oxidation of 3-(Trifluoromethyl)benzyl Alcohol
Q1: My oxidation of 3-(trifluoromethyl)benzyl alcohol is resulting in a low yield of the desired aldehyde. What are the potential causes and how can I improve it?
A1: Low yields in the oxidation of 3-(trifluoromethyl)benzyl alcohol can stem from several factors, including the choice of oxidizing agent, reaction conditions, and the presence of impurities. The electron-withdrawing nature of the trifluoromethyl group can make the alcohol less susceptible to oxidation compared to unsubstituted benzyl (B1604629) alcohol.
Troubleshooting Steps:
-
Choice of Oxidant: The selection of the oxidizing agent is critical. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
-
TEMPO-mediated oxidation: This method, using a catalytic amount of TEMPO with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), is often highly selective for primary alcohols and can provide high yields (up to 98%).[1]
-
Pyridinium Chlorochromate (PCC): PCC is a reliable reagent for oxidizing primary alcohols to aldehydes and is known to be effective for this transformation.[2] However, it is a chromium-based reagent and requires careful handling and disposal.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride. It is a mild and effective method, but requires low temperatures (-78 °C) to avoid side reactions.[3][4]
-
-
Reaction Conditions:
-
Temperature: For Swern oxidation, maintaining a low temperature is crucial to prevent the formation of Pummerer rearrangement byproducts.[5] For TEMPO-mediated oxidations, the reaction is typically run at 0-10 °C.[1]
-
Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Incomplete reactions will result in a lower yield, while excessively long reaction times can lead to side product formation.
-
pH Control: In TEMPO-mediated oxidations, maintaining a slightly basic pH (around 8.5-9.5) is often necessary for optimal catalyst turnover.
-
-
Purity of Starting Material: Ensure the 3-(trifluoromethyl)benzyl alcohol is pure and free of any residual reducing agents from its synthesis.
Logical Relationship for Troubleshooting Low Yield in Oxidation:
Caption: Troubleshooting workflow for low yield in the oxidation of 3-(trifluoromethyl)benzyl alcohol.
Q2: I am observing the formation of 3-(trifluoromethyl)benzoic acid as a byproduct. How can I prevent this over-oxidation?
A2: Over-oxidation to the carboxylic acid is a common side reaction, especially with stronger oxidizing agents or if the reaction is not carefully controlled.
Preventative Measures:
-
Use a Mild Oxidant: Employ mild and selective oxidizing agents like those used in Swern or TEMPO-mediated oxidations.[3][4] Stronger oxidants like potassium permanganate (B83412) or chromic acid are more likely to cause over-oxidation.
-
Anhydrous Conditions: For PCC oxidations, ensure the reaction is carried out under anhydrous conditions. The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which is then further oxidized to the carboxylic acid.[6]
-
Control Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents for stoichiometric oxidants).
-
Monitor the Reaction: Closely monitor the reaction by TLC or GC and quench the reaction as soon as the starting material is consumed.
Route 2: Hydrolysis of 3-(Trifluoromethyl)benzal Chloride
Q3: The hydrolysis of my 3-(trifluoromethyl)benzal chloride to the aldehyde is incomplete, leading to low yields. What can I do?
A3: Incomplete hydrolysis can be due to several factors, including the hydrolyzing agent, reaction temperature, and phase transfer issues.
Troubleshooting Steps:
-
Choice of Hydrolyzing Agent:
-
Temperature: The hydrolysis often requires elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate.[7] Ensure the reaction temperature is maintained consistently.
-
Phase-Transfer Catalyst: If the reaction is biphasic (organic substrate and aqueous hydrolyzing agent), the addition of a phase-transfer catalyst (PTC) can significantly improve the reaction rate by facilitating the transfer of the hydroxide (B78521) or other nucleophilic species into the organic phase.
-
Reaction Time: As with the oxidation route, monitor the reaction to determine the point of maximum conversion.
Q4: I am having difficulty purifying the final this compound product. It seems to be contaminated with byproducts or starting materials. What purification strategies can I use?
A4: Purification of aldehydes can be challenging due to their reactivity.
Purification Strategies:
-
Distillation: Vacuum distillation is a common method for purifying liquid aldehydes.[7] However, some aldehydes can be heat-sensitive, so it is important to use a good vacuum to keep the distillation temperature as low as possible.
-
Column Chromatography: Silica (B1680970) gel chromatography can be effective for removing impurities with different polarities.[1] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid, water-soluble bisulfite adduct. This adduct can be separated from non-aldehydic impurities by filtration and washing with an organic solvent. The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., sodium carbonate or sodium hydroxide). This is a highly effective method for removing stubborn impurities.
Experimental Workflow for Purification via Bisulfite Adduct Formation:
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Frequently Asked Questions (FAQs)
Q5: What are the most common starting materials for the synthesis of this compound?
A5: The two most common and commercially viable starting materials are 3-(trifluoromethyl)benzyl alcohol and 3-(trichloromethyl)benzal chloride. The choice between these two often depends on the availability of the starting material and the desired scale of the synthesis.
Q6: What is a typical yield for the synthesis of this compound?
A6: The yield can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions.
-
Oxidation of 3-(trifluoromethyl)benzyl alcohol:
-
Using a TEMPO/NaOCl system, yields as high as 98% have been reported.[1]
-
-
Hydrolysis of 3-(trifluoromethyl)benzal chloride:
-
Patented industrial processes report yields in the range of 76-82%.[7]
-
Q7: Are there any specific safety precautions I should take when synthesizing this compound?
A7: Yes, several safety precautions are necessary:
-
Handling of Reagents:
-
Oxidizing agents: Many oxidizing agents are corrosive and can react violently with other substances. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable organic solvents in a well-ventilated fume hood.
-
Hydrogen Fluoride (B91410): If using the fluorination route, be aware that hydrogen fluoride is extremely corrosive and toxic. Specialized equipment and training are required for its safe handling.
-
-
Product Handling: this compound is an irritant to the skin, eyes, and respiratory system. Always handle it in a fume hood with appropriate PPE.[8]
-
Reaction Quenching: Be cautious when quenching reactions, as some quenching agents can react exothermically.
Data Presentation
Table 1: Comparison of Oxidation Methods for 3-(Trifluoromethyl)benzyl Alcohol
| Oxidation Method | Typical Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| TEMPO/NaOCl | TEMPO, NaOCl, K₂CO₃, Cyanuric Acid | ~98%[1] | 0-10 °C, 5 hours[1] | High yield, high selectivity, mild conditions | Requires careful pH control |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Good to excellent | Room temperature | Reliable, well-established method[2] | Toxic chromium reagent, requires anhydrous conditions |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Good to excellent | -78 °C to room temperature[3] | Mild conditions, avoids heavy metals | Requires low temperatures, produces malodorous byproducts |
Table 2: Key Parameters for the Hydrolysis of 3-(Trifluoromethyl)benzal Chloride
| Parameter | Condition | Reference |
| Hydrolyzing Agent | Aqueous Sulfuric Acid or Lewis Acid (e.g., FeCl₃) | [7] |
| Temperature | 80-100 °C | [7] |
| Yield | 76-82% | [7] |
Experimental Protocols
Protocol 1: TEMPO-Mediated Oxidation of 3-(Trifluoromethyl)benzyl Alcohol
This protocol is adapted from a general procedure for the oxidation of alcohols using a TEMPO/NaOCl system.[1]
Materials:
-
3-(Trifluoromethyl)benzyl alcohol
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) or 4-acetamido-TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzyl alcohol (1.0 equiv), ethyl acetate, potassium carbonate (2.0 equiv), and cyanuric acid (0.1 equiv).
-
Cool the mixture to 0-10 °C in an ice bath.
-
Add TEMPO (0.03 equiv).
-
Slowly add the sodium hypochlorite solution (1.2 equiv) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at 0-10 °C for 5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Experimental Workflow for TEMPO-Mediated Oxidation:
Caption: Step-by-step workflow for the TEMPO-mediated oxidation of 3-(trifluoromethyl)benzyl alcohol.
Protocol 2: Hydrolysis of 3-(Trifluoromethyl)benzal Chloride
This protocol is based on a patented industrial process.[7]
Materials:
-
3-(Trifluoromethyl)benzal chloride
-
Aqueous sulfuric acid (e.g., 93%) or a Lewis acid catalyst (e.g., FeCl₃) and water
-
Dichloromethane (for extraction)
-
Aqueous sodium bicarbonate solution
-
Chilled water
Procedure:
-
In a reaction vessel equipped for heating and stirring, charge the 3-(trifluoromethyl)benzal chloride.
-
If using a Lewis acid, add the catalyst to the starting material.
-
Heat the mixture to 80-100 °C.
-
Slowly add the hydrolyzing agent (aqueous sulfuric acid or water) over a period of time while maintaining the temperature.
-
Stir the reaction mixture at the elevated temperature until the reaction is complete (monitor by GC).
-
After completion, cool the reaction mixture and carefully add it to chilled water.
-
Extract the crude product with dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 8. UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols: investigating the role of alcohols as electron donors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06490G [pubs.rsc.org]
Technical Support Center: Purification of 3-(Trifluoromethyl)benzaldehyde by Distillation
Welcome to the technical support center for the purification of 3-(Trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Vacuum distillation is the most effective method for purifying this compound. This technique is preferred because it lowers the boiling point of the compound, mitigating the risk of thermal decomposition and the formation of impurities.
Q2: What are the key physical properties to consider during the distillation of this compound?
A2: Key properties include its boiling point at various pressures, density, and sensitivity to air. The compound is a liquid at room temperature.[1][2][3][4] It is also classified as air-sensitive, so performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.[4]
Q3: What are the potential safety hazards associated with the distillation of this compound?
A3: this compound is an irritant to the skin, eyes, and respiratory system. Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3][4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials, such as 3-(trifluoromethyl)benzyl alcohol, and byproducts like 3-(trifluoromethyl)benzoic acid from over-oxidation. Residual solvents from the synthesis may also be present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the vacuum distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Achieving a Stable Vacuum | Leaks in the distillation apparatus (glassware joints, tubing). | - Ensure all joints are properly sealed with high-vacuum grease. - Check all tubing for cracks or loose connections. - Use a vacuum gauge to monitor the pressure and identify leaks. |
| Bumping or Uncontrolled Boiling | Uneven heating of the distillation flask. | - Use a stirring mechanism (magnetic stir bar) to ensure smooth boiling. - Heat the flask gradually using a heating mantle with a stirrer. |
| Product is Contaminated with Starting Material | Inefficient fractional distillation. | - Use a fractionating column with appropriate packing material to improve separation. - Carefully monitor the head temperature and collect fractions only within the expected boiling point range. |
| Low Yield of Purified Product | - Product loss due to hold-up in the apparatus. - Thermal decomposition. | - Use a smaller distillation apparatus for small-scale purifications. - Ensure the vacuum is sufficiently low to keep the distillation temperature below the decomposition point. |
| Product Discoloration (Yellowing) | Oxidation due to exposure to air. | - Purge the distillation apparatus with an inert gas (nitrogen or argon) before heating. - Maintain a positive pressure of inert gas throughout the distillation and collection. |
| Pressure Fluctuations During Distillation | Inconsistent performance of the vacuum pump. | - Ensure the vacuum pump is in good working condition and the pump oil is clean. - Use a vacuum regulator to maintain a constant pressure.[5] |
Data Presentation
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 10 | 66 |
| 13 | 66-67 |
| 30 | 83-86 |
| 760 (Atmospheric) | 188-190 |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and tubing
-
Vacuum gauge
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
High-vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the vacuum pump to the distillation apparatus via a trap cooled with dry ice/acetone or liquid nitrogen to protect the pump.
-
Install a vacuum gauge between the trap and the apparatus.
-
Connect the inert gas inlet to the system.
-
-
Inerting the System:
-
Gently flush the entire apparatus with the inert gas for several minutes to displace any air.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude material.
-
Slowly apply the vacuum, reducing the pressure to the desired level (e.g., 10-30 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head.
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction of this compound at its expected boiling point at the applied pressure (see Table 1).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Slowly release the vacuum by introducing the inert gas.
-
Once the system is at atmospheric pressure, turn off the vacuum pump and cooling water.
-
The purified product in the collection flask should be stored under an inert atmosphere.
-
Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
References
Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Oxidation of 3-(Trifluoromethyl)benzyl alcohol: This is a direct and common method. Careful selection of the oxidizing agent is crucial to prevent over-oxidation.
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically 3-(Trifluoromethyl)phenylmagnesium bromide, with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate.
-
Hydrolysis of 3-(Trifluoromethyl)benzal halide: This industrial process often involves the fluorination of a trichloromethyl group followed by hydrolysis.[1][2]
Q2: What are the typical impurities and side products I should be aware of?
A2: Common impurities are often related to the synthetic route employed. General impurities in aldehyde synthesis can include the corresponding alcohol (from incomplete reaction), carboxylic acid (from over-oxidation), and products from self-condensation (aldol reaction).[3] For this compound, specific side products include:
-
From Oxidation: 3-(Trifluoromethyl)benzoic acid is the primary over-oxidation product. Unreacted 3-(Trifluoromethyl)benzyl alcohol is also a common impurity.
-
From Grignard Reaction: Biphenyl (B1667301) derivatives can form through the coupling of the Grignard reagent with unreacted aryl halide (Wurtz coupling).[4][5] Benzene can be formed if the Grignard reagent is quenched by water.[6]
Q3: How can I minimize the formation of 3-(Trifluoromethyl)benzoic acid during oxidation?
A3: To minimize over-oxidation, consider the following:
-
Use a mild oxidizing agent: Reagents like Pyridinium chlorochromate (PCC) or those used in Swern and Dess-Martin periodinane oxidations are less prone to over-oxidation compared to stronger agents like potassium permanganate (B83412) or chromic acid.[7]
-
Control reaction conditions: Maintain a low reaction temperature and monitor the reaction progress closely. Over-reaction or prolonged reaction times can lead to the formation of the carboxylic acid.
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1 to 1.5 equivalents for primary alcohols.
Q4: My Grignard reaction for this compound is low-yielding. What are the potential issues?
A4: Low yields in Grignard reactions are often due to:
-
Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Even atmospheric moisture can be an issue.[8]
-
Formation of Biphenyl: The Wurtz coupling side product, a biphenyl derivative, can reduce the yield of the desired product.[4][5] This is favored at higher temperatures and concentrations of the aryl halide.
-
Grignard Reagent Decomposition: Trifluoromethyl-substituted Grignard reagents can be unstable. It is crucial to use them promptly after preparation and maintain appropriate temperatures. There are reports of violent decompositions of trifluoromethylphenyl Grignard reagents, so caution is advised.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Oxidation of 3-(Trifluoromethyl)benzyl alcohol
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains. | Incomplete reaction due to insufficient oxidant or deactivation of the reagent. | - Ensure the oxidizing agent is fresh and active.- Increase the molar ratio of the oxidant slightly (e.g., from 1.2 to 1.5 equivalents).- Extend the reaction time, monitoring by TLC or GC. |
| The main product is the carboxylic acid. | Over-oxidation. | - Use a milder oxidizing agent like PCC or perform a Swern oxidation.- Lower the reaction temperature.- Do not let the reaction run for an extended period after the starting material is consumed. |
| A complex mixture of products is observed. | Side reactions due to harsh conditions or impurities in the starting material. | - Purify the starting alcohol before the reaction.- Ensure the reaction is performed under an inert atmosphere if the reagents are air-sensitive.- Re-evaluate the chosen oxidation method for compatibility with the substrate. |
Problem 2: Difficulty in the Grignard Synthesis of this compound
| Symptom | Possible Cause | Suggested Solution |
| The Grignard reagent fails to form. | Inactive magnesium or presence of moisture. | - Use freshly activated magnesium turnings.- Ensure all glassware is rigorously dried and the solvent is anhydrous.- A small crystal of iodine can be added to initiate the reaction. |
| A significant amount of biphenyl side product is formed. | Wurtz coupling reaction. | - Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.- Control the reaction temperature; avoid excessive heating. |
| The reaction is sluggish or stalls. | Poor quality of reagents or solvent. | - Use high-purity, anhydrous solvents.- Ensure the 3-(trifluoromethyl)bromobenzene is pure. |
| The product is contaminated with a significant amount of benzene. | The Grignard reagent was quenched by a proton source, likely water. | - Strictly maintain anhydrous conditions throughout the reaction and workup. |
Experimental Protocols & Data
Method 1: Oxidation with Pyridinium Chlorochromate (PCC)
Protocol:
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758) (DCM), add a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium residues.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product/Side Product | Typical Yield/Percentage |
| This compound | 85-95% |
| 3-(Trifluoromethyl)benzoic acid | < 5% |
| Unreacted 3-(Trifluoromethyl)benzyl alcohol | 2-8% |
Method 2: Swern Oxidation
Protocol:
-
Cool a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in DCM, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in DCM dropwise, keeping the temperature below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (B128534) (5.0 equivalents) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11][12][13]
Quantitative Data:
| Product/Side Product | Typical Yield/Percentage | Notes |
| This compound | 90-98% | High yields with minimal over-oxidation. |
| Dimethyl sulfide | Stoichiometric | Volatile and malodorous byproduct.[13] |
| Carbon monoxide & Carbon dioxide | Stoichiometric | Gaseous byproducts.[13] |
| Triethylammonium chloride | Stoichiometric | Water-soluble salt.[13] |
Method 3: Grignard Reaction with DMF
Protocol:
-
Prepare the Grignard reagent by adding a solution of 3-(trifluoromethyl)bromobenzene (1.1 equivalents) in anhydrous THF to magnesium turnings (1.2 equivalents) under an inert atmosphere.
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) (1.0 equivalent) to the Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data:
| Product/Side Product | Typical Yield/Percentage |
| This compound | 60-75% |
| Biphenyl derivative (Wurtz coupling) | 5-15% |
| Benzene (from quenching with water) | Variable |
Visualized Workflows
Caption: Workflow for the oxidation of 3-(Trifluoromethyl)benzyl alcohol.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Common side products in different synthetic routes.
References
- 1. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 2. This compound | 454-89-7 | Benchchem [benchchem.com]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cerritos.edu [cerritos.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Knoevenagel Condensation with 3-(Trifluoromethyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knoevenagel condensation involving 3-(Trifluoromethyl)benzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low or I'm observing no product formation. What are the common causes?
A1: Low or no yield in the Knoevenagel condensation of this compound can stem from several factors, often influenced by the strong electron-withdrawing nature of the trifluoromethyl group which enhances the electrophilicity of the carbonyl carbon.[1] Key areas to investigate include:
-
Catalyst Inactivity: The catalyst, typically a weak base, may be old, impure, or insufficient to efficiently deprotonate the active methylene (B1212753) compound.[2]
-
Solution: Use a fresh or recently purified catalyst. Ensure the catalyst loading is appropriate; typically 5-20 mol% for bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) is a good starting point.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Solution: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield. Monitor the reaction for potential side product formation at higher temperatures.
-
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction.
-
Solution: Protic solvents like ethanol (B145695) are commonly used and effective. For stubborn reactions, consider polar aprotic solvents like DMF or even solvent-free conditions.[3] Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.
-
Solution: For reactions sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, particularly when using solvents like toluene.
-
-
Purity of Reactants: Impurities in either this compound or the active methylene compound can hinder the reaction.
-
Solution: Ensure high-purity starting materials are used. If necessary, purify the aldehyde by distillation and the active methylene compound by recrystallization or distillation.
-
Q2: My TLC plate shows multiple spots in addition to my desired product. What are the likely side reactions?
A2: The primary side reactions in a Knoevenagel condensation are self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.
-
Self-Condensation of this compound: This is more probable when using stronger bases.
-
Solution: Employ a weak base such as piperidine, ammonium acetate, or an amine salt to minimize self-condensation.[4]
-
-
Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor and can react with another molecule of the deprotonated active methylene compound. This is often favored by longer reaction times, higher temperatures, and an excess of the active methylene compound.
-
Solution: Use a 1:1 molar ratio of the aldehyde and the active methylene compound. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of the Michael adduct.
-
Q3: The purification of my product is difficult. What strategies can I employ?
A3: Purification challenges often arise from residual starting materials, catalyst, or side products.
-
Catalyst Removal: Homogeneous catalysts can be difficult to separate.
-
Solution: If using a basic catalyst like piperidine, an acidic wash (e.g., dilute HCl) during the workup can help remove it. Alternatively, consider using a heterogeneous catalyst that can be easily filtered off post-reaction.
-
-
Separating Product from Starting Materials: If the reaction has not gone to completion, separating the product from unreacted aldehyde can be challenging.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. If separation is still necessary, column chromatography on silica (B1680970) gel is often effective.[5]
-
-
Removing Side Products: Michael adducts or self-condensation products can co-elute with the desired product.
-
Solution: Careful optimization of column chromatography conditions (e.g., solvent gradient) may be required. Recrystallization from a suitable solvent system is also a powerful purification technique for solid products.
-
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel Condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond.[1] It is a modification of the aldol (B89426) condensation.
Q2: Why is this compound a good substrate for this reaction?
A2: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.[1]
Q3: What are common active methylene compounds used with this compound?
A3: Malononitrile (B47326) and ethyl cyanoacetate (B8463686) are two of the most common active methylene compounds used in Knoevenagel condensations due to the strong electron-withdrawing properties of the nitrile and ester groups, which make the methylene protons acidic.
Q4: Which catalysts are most effective for this reaction?
A4: Weak bases are generally the catalysts of choice to avoid self-condensation of the aldehyde. Commonly used and effective catalysts include:
-
Piperidine: A classic and widely used secondary amine catalyst.[4][6]
-
Ammonium Acetate (NH₄OAc): A mild and effective catalyst, often used in solvent-free or greener reaction conditions.[7]
-
Heterogeneous Catalysts: Solid-supported bases or metal oxides can also be used for easier catalyst removal and potential recycling.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Alcohols (e.g., Ethanol, Methanol): These are common solvents as they are good at dissolving the reactants and are relatively benign.
-
Toluene: Often used when azeotropic removal of water is desired with a Dean-Stark apparatus.
-
Solvent-Free: In some cases, the reaction can be carried out without a solvent, often by grinding the reactants together, which is a greener approach.[3]
Data Presentation
Table 1: Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (10 mol%) | Ethanol | Reflux | 2 | >95 | General Protocol[6] |
| NH₄OAc | None (Grinding) | Room Temp | 0.25 | 92 | General Protocol[7] |
| Basic Alumina | None (Grinding) | Room Temp | 0.5 | 90 | General Protocol[3] |
Table 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (10 mol%) | Ethanol | Reflux | 4 | ~90 | General Protocol[6] |
| DBU/H₂O | None | Room Temp | 0.5 | >95 | General Protocol[8] |
| [MeHMTA]BF₄ (15 mol%) | None | Room Temp | 1 | 94 | General Protocol[9] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of 2-(3-(Trifluoromethyl)benzylidene)malononitrile
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Reaction: Heat the mixture to reflux (approximately 78°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2 hours), cool the mixture to room temperature. The product will likely precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Synthesis of 2-(3-(Trifluoromethyl)benzylidene)malononitrile
-
Reactant Preparation: In a mortar, combine this compound (1.0 eq.) and malononitrile (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 10-15 mol%).
-
Reaction: Grind the mixture with a pestle at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).
-
Work-up: After completion (often within 15-30 minutes), wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and air dry. Further purification is often not necessary.
Visualizations
Caption: A general experimental workflow for the Knoevenagel condensation.
Caption: A troubleshooting decision tree for low reaction yields.
References
- 1. This compound | 454-89-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. asianpubs.org [asianpubs.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)benzaldehyde. The primary focus is on preventing over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction.
Troubleshooting Guide: Preventing Over-oxidation
This guide addresses specific issues that can lead to the formation of 3-(trifluoromethyl)benzoic acid during the oxidation of 3-(trifluoromethyl)benzyl alcohol.
Q1: My reaction is producing a significant amount of 3-(trifluoromethyl)benzoic acid. What are the likely causes and how can I minimize this byproduct?
A1: Over-oxidation is a common challenge in the synthesis of aldehydes from primary alcohols. The primary causes are often related to the choice of oxidizing agent, reaction temperature, and reaction time.
-
Choice of Oxidizing Agent: Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid will readily oxidize the aldehyde to a carboxylic acid. It is crucial to use a milder, more selective oxidizing agent.
-
Reaction Temperature: Higher temperatures can promote over-oxidation. Many selective oxidation reactions are performed at or below room temperature, and in some cases, at 0°C or even lower.
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the oxidation of the desired aldehyde product.
Solutions to Minimize Over-oxidation:
-
Select a Milder Oxidizing Agent: Consider using one of the following selective oxidation systems:
-
Pyridinium Chlorochromate (PCC): A well-established reagent for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation.[1]
-
Activated Manganese Dioxide (MnO₂): Particularly effective for the oxidation of benzylic alcohols like 3-(trifluoromethyl)benzyl alcohol.[1]
-
TEMPO-based Systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) are highly effective and selective.[2][3][4][5]
-
Swern Oxidation: This method, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar electrophile, is known for its mild conditions and high selectivity, generally avoiding over-oxidation to carboxylic acids.[6][7][8][9]
-
-
Optimize Reaction Temperature:
-
Monitor the Reaction Progress:
-
Closely monitor the consumption of the starting material (3-(trifluoromethyl)benzyl alcohol) using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1][11][12]
-
Once the starting material is consumed, quench the reaction promptly to prevent further oxidation of the aldehyde product.
-
Q2: How can I monitor the progress of my reaction to know when to stop it?
A2: Real-time or frequent monitoring of the reaction is critical.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting alcohol and the appearance of the aldehyde product. The aldehyde is typically less polar than the alcohol and will have a higher Rf value. You can also co-spot with standards of the starting material and the desired product.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques are excellent for quantitative analysis. You can take small aliquots from the reaction mixture at different time points, quench them, and analyze them to determine the relative amounts of starting material, aldehyde, and carboxylic acid.[10][12]
-
High-Performance Liquid Chromatography (HPLC) and HPLC-MS: HPLC is another powerful tool for quantitative monitoring, especially for complex reaction mixtures. It allows for the separation and quantification of all key components.[1][11][13][14]
Q3: My desired product, this compound, seems to be degrading during workup or storage. What can I do to prevent this?
A3: Aldehydes can be susceptible to air oxidation, especially if impure.
-
Prompt Workup: Once the reaction is complete and quenched, proceed with the workup and purification without unnecessary delay.
-
Use of Antioxidants: The addition of a small amount of an antioxidant like hydroquinone (B1673460) or catechol during the workup and storage can help prevent air oxidation of the benzaldehyde (B42025) to benzoic acid.[6]
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and in a cool, dry place.[6]
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: A very common and direct method is the oxidation of the corresponding primary alcohol, 3-(trifluoromethyl)benzyl alcohol.[1][15] This approach requires careful selection of the oxidizing agent to prevent over-oxidation.
Q: Which oxidizing agents are most selective for the formation of the aldehyde?
A: Several reagents are known for their high selectivity in oxidizing primary alcohols to aldehydes. These include Pyridinium Chlorochromate (PCC), activated Manganese Dioxide (MnO₂), and systems based on catalytic TEMPO with a co-oxidant like NaOCl. The Swern oxidation is also highly regarded for its mildness and selectivity.[1][7]
Q: What is the role of temperature in preventing over-oxidation?
A: Temperature is a critical parameter. Higher temperatures increase the rate of all reactions, including the undesirable over-oxidation of the aldehyde to the carboxylic acid. By maintaining a low temperature (e.g., 0°C or below), you can often favor the kinetics of the initial oxidation of the alcohol to the aldehyde while disfavoring the subsequent oxidation of the aldehyde.
Q: Can I use a "green" oxidizing agent for this transformation?
A: Yes, there is growing interest in using more environmentally friendly oxidants. Hydrogen peroxide (H₂O₂) is a common "green" oxidant, and various catalytic systems have been developed for its use in the selective oxidation of alcohols. These often involve metal catalysts and may require careful optimization to achieve high selectivity for the aldehyde.
Data Presentation
The choice of oxidizing agent and reaction conditions significantly impacts the yield of this compound and the formation of the over-oxidation byproduct, 3-(trifluoromethyl)benzoic acid. The following table summarizes typical outcomes for various selective oxidation methods based on literature for benzylic alcohols.
| Oxidizing System | Typical Substrate | Aldehyde Yield | Carboxylic Acid Byproduct | Reference |
| PCC | Homobenzylic alcohols | Good | Can lead to C-C bond cleavage in some cases | [16] |
| Activated MnO₂ | Benzylic alcohols | Good to Excellent | Minimal | [1] |
| TEMPO/NaOCl | Late-stage intermediate for Maraviroc | up to 88% | 7-10% | [3] |
| Swern Oxidation | General primary alcohols | High | Generally not observed | [7][8][9] |
| Pt@CHs / O₂ | Benzyl (B1604629) alcohol | 99% | Not specified, but can form with water present | [15] |
Experimental Protocols
Protocol 1: Selective Oxidation using TEMPO/NaOCl
This protocol is adapted from methodologies for the selective oxidation of primary alcohols.
Materials:
-
3-(Trifluoromethyl)benzyl alcohol
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Deionized water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), dissolve 3-(trifluoromethyl)benzyl alcohol (1 equivalent) in DCM.
-
Add TEMPO (0.1 equivalents) and a 0.6 M aqueous solution of NaBr (0.23 equivalents) to the stirred solution.
-
Add a saturated aqueous solution of NaHCO₃ to bring the pH of the aqueous phase to approximately 9.5.
-
While stirring vigorously, add the NaOCl solution (1 equivalent) dropwise, maintaining the internal temperature below 10°C.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a 10% w/v aqueous solution of Na₂S₂O₃ to destroy any excess NaOCl.
-
Transfer the biphasic mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Swern Oxidation
This protocol is a general procedure for the Swern oxidation.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
3-(Trifluoromethyl)benzyl alcohol
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.
-
Add DMSO (2.2 equivalents) to the DCM.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution. Stir for 15-30 minutes at -78°C.
-
Add a solution of 3-(trifluoromethyl)benzyl alcohol (1 equivalent) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60°C. Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) dropwise, again maintaining the temperature below -60°C. A thick white precipitate will form.
-
After the addition is complete, stir the mixture at -78°C for another 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for over-oxidation issues.
Caption: General experimental workflow for aldehyde synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. vapourtec.com [vapourtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Automated generation of photochemical reaction data by transient flow experiments coupled with online HPLC analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde
Welcome to the technical support center for scientists, researchers, and drug development professionals working with Grignard reactions involving 3-(trifluoromethyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your experimental outcomes. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making this substrate particularly reactive, but also susceptible to specific side reactions.
Troubleshooting Guide
Low yields or unexpected products can be frustrating. This guide addresses common issues encountered during the Grignard reaction with this compound in a question-and-answer format.
Question: My Grignard reaction with this compound failed to initiate or shows a very low conversion. What are the likely causes and how can I fix it?
Answer: Failure to initiate is a frequent problem in Grignard reactions and is almost always due to the presence of moisture or impurities, or insufficiently activated magnesium. Here’s a systematic approach to troubleshooting:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used without delay.
-
Activate the Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Fresh, shiny magnesium turnings are recommended. If the turnings appear dull, they require activation. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane (B42909) are effective methods to activate the magnesium surface.
-
-
Check Reagent Quality: Ensure the alkyl/aryl halide used to prepare the Grignard reagent is pure and dry. The this compound should also be free of acidic impurities and water.
Question: I'm observing significant side product formation in my reaction. What are the common side reactions with this compound and how can I minimize them?
Answer: The high reactivity of the carbonyl group in this compound can lead to several side reactions. The most common are:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled product (R-R). To minimize this, ensure a slow, dropwise addition of the halide to the magnesium suspension during the Grignard reagent formation. This maintains a low concentration of the halide, favoring the reaction with magnesium.
-
Reduction of the Aldehyde: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding alcohol, 3-(trifluoromethyl)benzyl alcohol. Using Grignard reagents without β-hydrides (e.g., methylmagnesium bromide, phenylmagnesium bromide) can prevent this. Lowering the reaction temperature during the addition of the aldehyde can also suppress this side reaction.
-
Enolization: While less common with aldehydes lacking α-protons like this compound, if the Grignard reagent is sterically hindered and basic, it can potentially interact with other acidic protons in the reaction mixture if present.
To minimize side reactions in general, it is crucial to control the reaction temperature. The addition of the this compound to the Grignard reagent should be performed at a low temperature, typically 0°C or even -78°C, to control the exothermic reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.
Question: My reaction worked, but I'm having difficulty purifying the final product, 1-(3-(trifluoromethyl)phenyl)alkanol. What are the best practices for work-up and purification?
Answer: A successful work-up and purification are critical for obtaining a pure product.
-
Work-up: The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C. This protonates the intermediate magnesium alkoxide to form the alcohol and precipitates the magnesium salts, which can often be removed by filtration. Using a dilute acid (e.g., 1 M HCl) is also common, but care must be taken with acid-sensitive products.
-
Extraction: After quenching, the product is extracted from the aqueous layer using an organic solvent, typically diethyl ether or ethyl acetate (B1210297). Multiple extractions will ensure complete recovery of the product.
-
Purification: The most common method for purifying the resulting alcohol is flash column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the eluent will depend on the specific alcohol produced. Distillation under reduced pressure can also be an option for volatile alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the effect of the trifluoromethyl group on the Grignard reaction with this compound?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
It increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophilic attack by the Grignard reagent.
-
It can influence the stability of intermediates and transition states, potentially affecting the rates of side reactions. There are some reports of detonations with trifluoromethyl-substituted Grignard reagents, so caution and appropriate safety measures are advised, especially on a large scale.
Q2: Which solvent is better for this reaction: diethyl ether or THF?
A2: Both diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for Grignard reactions. THF has a higher boiling point and is a better solvent for stabilizing the Grignard reagent, which can be advantageous for less reactive halides. However, for many standard Grignard reactions, diethyl ether is sufficient and can be easier to remove during the work-up. The choice of solvent can also influence the reaction rate and product distribution, so it may be a parameter to optimize for a specific reaction.
Q3: Can I use a pre-made commercial solution of a Grignard reagent?
A3: Yes, using a commercial solution of a Grignard reagent is a convenient and often reliable option. This eliminates the need to prepare the reagent yourself and can save time. However, it is crucial to ensure the quality and accurate concentration of the commercial solution. It is good practice to titrate the Grignard reagent before use to determine its exact molarity, as the concentration can change over time.
Q4: How does reaction temperature affect the yield and purity?
A4: Temperature control is critical. The formation of the Grignard reagent is an exothermic process and may require initial heating to start, but then often proceeds under reflux without external heating. The addition of this compound to the Grignard reagent is also exothermic and should be performed at a low temperature (e.g., 0°C or -78°C) to minimize side reactions such as reduction and to control the reaction rate.[1] Running the reaction at lower temperatures generally leads to higher selectivity and purity of the desired alcohol.
Quantitative Data Summary
The yield of the Grignard reaction with substrates containing a trifluoromethyl group can be influenced by various factors. The following table summarizes some reported yields under different conditions for related reactions, which can serve as a reference for what to expect.
| Grignard Precursor | Electrophile | Additive | Solvent | Temperature | Yield (%) | Reference |
| m-bromobenzotrifluoride | Acetic anhydride | None | Toluene | 20-30°C | 38.1 | Patent Data |
| m-bromobenzotrifluoride | Acetic anhydride | LiCl | Toluene | 20-30°C | 59.3 | Patent Data |
Key Experimental Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol
This protocol is a general guideline for the reaction of methylmagnesium bromide with this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Methyl iodide
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Allow to cool to room temperature under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical workflow for troubleshooting a failed or low-yielding Grignard reaction with this compound.
References
Technical Support Center: Purification of 3-(Trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-(Trifluoromethyl)benzaldehyde. The following sections address common issues encountered during the removal of impurities from this product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurity is 3-(trifluoromethyl)benzoic acid, which forms through the oxidation of the aldehyde in the presence of air. Other potential impurities include residual starting materials from synthesis, such as 3-(trifluoromethyl)benzyl alcohol, and byproducts from manufacturing processes.
Q2: My this compound has a yellowish tint. Does this indicate impurity?
A2: A colorless to light yellow or orange appearance is common for commercial this compound.[1] However, a significant deepening of color over time can indicate the formation of degradation products, including polymeric materials. It is recommended to assess the purity using analytical methods like GC-MS or HPLC.
Q3: How should I store this compound to minimize impurity formation?
A3: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] Tightly sealing the container is crucial to prevent exposure to air and moisture.
Q4: Which purification method is most effective for removing the acidic impurity, 3-(trifluoromethyl)benzoic acid?
A4: Washing the crude aldehyde with a mild basic solution, such as saturated aqueous sodium bicarbonate, is a simple and effective method for removing acidic impurities. The basic wash deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous phase, leaving the purified aldehyde in the organic layer.
Q5: When is bisulfite adduct formation a suitable purification method?
A5: Formation of a bisulfite adduct is a highly selective method for separating aldehydes from non-carbonyl impurities.[3][4] This technique is particularly useful when dealing with complex mixtures or when other methods like distillation are not feasible due to thermal instability. The aldehyde can be regenerated from the solid adduct.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of purified aldehyde after basic wash. | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the layers to separate completely. |
| Aldehyde loss into the aqueous phase. | Ensure the pH of the aqueous phase is not excessively high, which can promote side reactions. Use a mild base like sodium bicarbonate. | |
| Incomplete removal of impurities after basic wash. | Insufficient mixing or number of washes. | Vigorously shake the separatory funnel during extraction and perform multiple washes with fresh basic solution. |
| Low yield of bisulfite adduct precipitate. | Impure or old sodium bisulfite solution. | Always use a freshly prepared saturated solution of sodium bisulfite. |
| The aldehyde concentration is too low. | Concentrate the solution containing the aldehyde before adding the bisulfite solution. | |
| Difficulty regenerating the aldehyde from the bisulfite adduct. | Incomplete decomposition of the adduct. | Ensure the pH is sufficiently basic (pH > 10) by adding a strong base like sodium hydroxide (B78521).[3] Gentle warming may also aid in decomposition. |
| Aldehyde is sensitive to strong base. | Use a weaker base or carefully control the addition of the strong base to avoid prolonged exposure to high pH. | |
| Product decomposition during vacuum distillation. | Temperature is too high. | Use a high-vacuum pump to lower the boiling point. Ensure the distillation apparatus is well-insulated to maintain a stable temperature. |
| Presence of acidic or basic impurities. | Pre-purify the aldehyde using a basic wash to remove acidic impurities before distillation. |
Purity Comparison of Purification Methods
The following table provides a summary of the typical purity levels of this compound that can be achieved with different purification techniques. The initial purity of the commercial product can vary, but it is often in the range of 95-97%.[1][5]
| Purification Method | Typical Purity Achieved | Primary Impurities Removed | Notes |
| Untreated Commercial Product | 95-97% (GC)[1][5] | - | May contain 3-(trifluoromethyl)benzoic acid and other synthesis-related impurities. |
| Basic Wash (e.g., NaHCO₃) | >98% | Acidic impurities (e.g., 3-(trifluoromethyl)benzoic acid). | A simple and effective first-pass purification step. |
| Bisulfite Adduct Formation | >99% | Non-aldehyde impurities. | Highly selective for aldehydes; can significantly improve purity. |
| Silica Gel Column Chromatography | >99% | A wide range of impurities with different polarities. | Effective but can be time-consuming and require significant solvent volumes. |
| Vacuum Distillation | >99.5% | Non-volatile impurities and some closely boiling isomers. | A patent describes achieving 99.7% purity.[6] |
Experimental Protocols
Protocol 1: Purification via Basic Wash
-
Dissolution: Dissolve the commercial this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The top layer will be the organic phase containing the aldehyde, and the bottom will be the aqueous phase containing the dissolved salt of the acidic impurity.
-
Collection: Drain the lower aqueous layer and discard it.
-
Repeat: Repeat the washing step (2-5) two more times with fresh sodium bicarbonate solution.
-
Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation and Regeneration
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of ethanol (B145695) or methanol.
-
Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring. A white precipitate of the bisulfite adduct should form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of Adduct:
-
Collect the solid adduct by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove any non-aldehyde impurities.
-
-
Aldehyde Regeneration:
-
Suspend the washed bisulfite adduct in a biphasic mixture of water and diethyl ether.
-
While stirring vigorously, add a 10% aqueous sodium hydroxide (NaOH) solution dropwise until the solid dissolves and the aqueous layer becomes basic (pH > 10).
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the top organic layer containing the purified aldehyde.
-
Extract the aqueous layer two more times with fresh diethyl ether.
-
-
Final Workup:
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the pure this compound.
-
Purification Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde.[1] Common and efficient reactions include:
-
Hydrogenation: Reduction of the aldehyde to the corresponding alcohol, 3-(trifluoromethyl)benzyl alcohol.
-
Oxidation: While the starting material is an aldehyde, it's often synthesized via the oxidation of 3-(trifluoromethyl)benzyl alcohol. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
-
Carbon-Carbon Bond Forming Reactions:
-
Mizoroki-Heck Reaction: Coupling with an alkene to form a substituted alkene.
-
Knoevenagel Condensation: Reaction with an active methylene (B1212753) compound to yield an α,β-unsaturated product.
-
Q2: How does the trifluoromethyl group influence catalyst selection?
A2: The strong electron-withdrawing trifluoromethyl group can impact catalyst activity and selectivity. For instance, in palladium-catalyzed reactions like the Mizoroki-Heck coupling, electron-deficient aryl halides can sometimes exhibit different reactivity compared to electron-rich counterparts. Catalyst choice is therefore critical to achieving high yields and desired selectivity. Additionally, the presence of fluorine atoms can sometimes lead to catalyst deactivation or side reactions, although many catalytic systems are tolerant of trifluoromethyl groups.
Troubleshooting Guides
Catalytic Hydrogenation to 3-(Trifluoromethyl)benzyl alcohol
Q: My hydrogenation of this compound using Pd/C is sluggish or incomplete. What are the possible causes and solutions?
A: Several factors can contribute to an inefficient hydrogenation reaction. Here's a troubleshooting guide:
-
Catalyst Activity:
-
Issue: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
-
-
Catalyst Poisoning:
-
Issue: Trace impurities in the starting material, solvent, or from previous reactions can poison the catalyst. Halogenated compounds can sometimes interfere with hydrogenation catalysts.
-
Solution: Ensure the purity of your this compound and use high-purity, degassed solvents. If catalyst poisoning is suspected, increasing the catalyst loading might help, but addressing the source of contamination is the best approach.
-
-
Reaction Conditions:
-
Issue: Inadequate hydrogen pressure or poor mixing can limit the reaction rate.
-
Solution: Ensure the reaction system is properly sealed and purged with hydrogen. Use a balloon of hydrogen for atmospheric pressure reactions or a Parr shaker for higher pressures. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Protic solvents like ethanol (B145695) or methanol (B129727) often accelerate the reaction rate.
-
Q: I am observing side products in my hydrogenation reaction. What are they and how can I avoid them?
A: While the reduction of the aldehyde to the alcohol is generally clean, over-reduction or other side reactions can occur:
-
Hydrodefluorination: In some cases, especially under harsh conditions or with certain catalysts, the C-F bonds of the trifluoromethyl group can be reduced.
-
Solution: Use milder reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). Platinum-based catalysts might offer better chemoselectivity in some cases to avoid this.
-
-
Decarbonylation: Although less common for aldehydes, decarbonylation to form 1-bromo-3-(trifluoromethyl)benzene is a potential side reaction, particularly at higher temperatures.
-
Solution: Maintain a moderate reaction temperature.
-
Mizoroki-Heck Reaction
Q: I am getting low yields in the Mizoroki-Heck reaction of an aryl halide with an acrylate (B77674) using a 3-(trifluoromethyl)phenyl substrate. How can I optimize the reaction?
A: Low yields in Mizoroki-Heck reactions with electron-deficient aryl halides are a common issue. Consider the following:
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Catalyst System:
-
Issue: The choice of palladium source and ligand is critical.
-
Solution: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective catalyst. The choice of phosphine (B1218219) ligand can significantly impact the reaction; for electron-deficient systems, sometimes more electron-rich or bulkier ligands can be beneficial.
-
-
Base and Solvent:
-
Issue: The base and solvent play a crucial role in the catalytic cycle.
-
Solution: Potassium carbonate (K₂CO₃) is a frequently used base. Aprotic polar solvents like DMF or DMA are often effective.
-
-
Reaction Temperature:
-
Issue: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Mizoroki-Heck reactions are often run at elevated temperatures, typically between 80-140 °C.
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Knoevenagel Condensation
Q: My Knoevenagel condensation of this compound with malononitrile (B47326) is producing a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?
A: The Knoevenagel condensation is generally a high-yielding reaction, but side reactions can occur:
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
-
Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. Careful control of reaction time and temperature can also minimize this side reaction.
-
-
Self-Condensation of the Aldehyde: While less common with aromatic aldehydes, self-condensation can occur under strongly basic conditions.
-
Solution: Use a weak base as a catalyst, such as piperidine (B6355638) or ammonium (B1175870) acetate.
-
Data Presentation
Table 1: Catalyst Performance in Key Reactions of this compound and Related Compounds
| Reaction Type | Substrate(s) | Catalyst | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidation | 3-(Trifluoromethyl)benzyl alcohol | TEMPO / NaOCl | K₂CO₃ / Ethyl Acetate | 0 - 10 | 5 | 98 | ChemicalBook |
| Mizoroki-Heck | 3-Iodotoluene + 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | K₂CO₃ / DMF | 200 (Microwave) | 1 | 83 | Semantic Scholar |
| Mizoroki-Heck | Aryl Halide + Acrylate | Pd(OAc)₂ | K₂CO₃ / DMA | 140 | 40 | 59-79 | RSC Publishing |
| Knoevenagel | Benzaldehyde + Malononitrile | Ammonium Acetate | None (Microwave) | - | 0.5-1.5 min | 90-95 | Banaras Hindu University |
| Knoevenagel | Benzaldehyde + Malononitrile | Triphenylphosphine | None | Room Temp | - | >90 | Organic Chemistry Portal |
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 3-(Trifluoromethyl)benzyl alcohol
This protocol describes the oxidation of 3-(trifluoromethyl)benzyl alcohol to this compound.
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To a mixture of 3-(trifluoromethyl)benzyl alcohol (3.84 mmol), potassium carbonate (K₂CO₃, 7.68 mmol), and isocyanuric acid (0.384 mmol) in 20 mL of ethyl acetate, add TEMPO (0.115 mmol).
-
Cool the mixture to 0-10 °C.
-
Slowly add a 12% aqueous solution of sodium hypochlorite (B82951) (NaOCl, 4.61 mmol).
-
Stir the reaction mixture at 0-10 °C for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Protocol 2: General Procedure for Pd/C-Catalyzed Hydrogenation
This protocol provides a general procedure for the hydrogenation of an aldehyde to an alcohol.
-
In a flask, add 10% Pd/C (5-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Protic solvents often enhance the reaction rate.
-
Add the this compound (1 equivalent).
-
Seal the flask and carefully evacuate and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C on the filter paper can be pyrophoric. Do not allow it to dry completely and handle with care.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(trifluoromethyl)benzyl alcohol, which can be further purified if necessary.
Visualizations
Caption: Workflow for the TEMPO-catalyzed oxidation of 3-(trifluoromethyl)benzyl alcohol.
Caption: Troubleshooting guide for low conversion in catalytic hydrogenation.
References
How to improve reaction times for 3-(Trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3-(Trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis. The powerful electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, influencing its reactivity in a variety of chemical transformations.[1] This guide will help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful reagent in organic synthesis?
A1: this compound is a valuable building block due to the unique properties conferred by the trifluoromethyl (-CF3) group. This group is a potent electron-withdrawing group, which increases the reactivity of the aldehyde towards nucleophiles.[1] Additionally, the -CF3 group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a desirable moiety in pharmaceutical and agrochemical research.
Q2: What are the most common reactions involving this compound?
A2: The aldehyde functional group readily participates in a wide range of reactions, including:
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Aldol and Knoevenagel Condensations: For the formation of carbon-carbon double bonds.[1]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: To synthesize alkenes with control over stereochemistry.[2][3]
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Nucleophilic Additions: Reactions with organometallic reagents like Grignard or organolithium compounds.
-
Reductive Amination: To form substituted amines.
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Oxidation: To produce 3-(Trifluoromethyl)benzoic acid.
Q3: What are the general safety precautions for handling this compound?
A3: this compound is a combustible liquid and can be an irritant to the skin, eyes, and respiratory system. It is also sensitive to air.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from ignition sources.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low Reaction Yields or Stalled Reactions
Q4: My reaction with this compound is giving a low yield or has stalled. What are the common causes and how can I fix it?
A4: Low yields or stalled reactions can be due to several factors. The strong electron-withdrawing nature of the trifluoromethyl group can sometimes necessitate modified conditions compared to reactions with unsubstituted benzaldehyde.[5]
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Insufficient Catalyst/Base Activity: The choice and amount of catalyst or base are critical. For reactions like the Knoevenagel condensation, a stronger base might be needed to efficiently generate the nucleophile. For Wittig reactions, the choice of base can significantly impact the yield.[6]
-
Solution: Screen a variety of catalysts or bases of different strengths. See the data tables below for guidance. Ensure your catalyst or base is fresh and has not been deactivated by improper storage.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and transition states. A solvent that is too polar or not polar enough can slow down the reaction.[1][3]
-
Solution: Experiment with different solvents. For instance, polar apathetic solvents like DMF or DMSO can sometimes accelerate reactions.
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-
Low Reaction Temperature: While some reactions require low temperatures to control selectivity, a temperature that is too low can significantly reduce the reaction rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[7]
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-
Reagent Purity: Impurities in this compound, such as the corresponding carboxylic acid from oxidation, can inhibit the reaction.
-
Solution: Use freshly purified this compound. You can check the purity by TLC or NMR.
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Formation of Side Products
Q5: I am observing significant side product formation in my reaction. How can I improve the selectivity?
A5: The high reactivity of this compound can sometimes lead to side reactions.
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Self-Condensation (Aldol): Under basic conditions, aldehydes can undergo self-condensation.
-
Solution: Add the aldehyde slowly to the reaction mixture containing the other reagents. Maintaining a low reaction temperature can also minimize this side reaction.
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Over-oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.
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Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.
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Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.
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Solution: Use a non-nucleophilic base or carefully control the stoichiometry of the base. For reactions like the Wittig or HWE, ensure the ylide or phosphonate (B1237965) carbanion is generated before adding the aldehyde.
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Data Presentation
The following tables summarize quantitative data to guide the optimization of your experiments. Note: Data for this compound may be limited in the literature; therefore, some data is extrapolated from trends observed with other electron-deficient benzaldehydes.
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation with Malononitrile (B47326)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 25 | 4h | Moderate |
| 2 | Pyrrolidine (10) | Ethanol | 25 | 2h | Good |
| 3 | TiCl4-Pyridine | CH2Cl2 | 25 | 17h | 79 |
| 4 | [MeHMTA]BF4 (15) | Water | 25 | 15 min | >95 |
| 5 | None | Methanol (B129727) (Microwave) | 60 | 30 min | ~90 |
Table 2: Base and Condition Effects on Wittig Reaction with a Stabilized Ylide (e.g., Ph3P=CHCO2Et)
| Entry | Base | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) |
| 1 | NaH | THF | 25 | >95:5 | Good |
| 2 | K2CO3 | Dioxane | 80 | >95:5 | Moderate |
| 3 | DBU | CH3CN | 25 | >95:5 | Good |
| 4 | TMG | THF | 80 | >95:5 | 82 |
| 5 | n-BuLi | THF | -78 to 25 | Variable | Good |
Table 3: Base and Condition Effects on Horner-Wadsworth-Emmons (HWE) Reaction
| Entry | Phosphonate | Base | Solvent | Temperature (°C) | Predominant Isomer | Yield (%) |
| 1 | (EtO)2P(O)CH2CO2Et | NaH | THF | 25 | E | High |
| 2 | (EtO)2P(O)CH2CO2Et | DBU/LiCl | CH3CN | 0 to 25 | E | High |
| 3 | (CF3CH2O)2P(O)CH2CO2Et | KHMDS/18-crown-6 | THF | -78 | Z | High |
Experimental Protocols
Protocol 1: Knoevenagel Condensation (Microwave-Assisted)
This protocol describes a rapid and efficient Knoevenagel condensation of this compound with malononitrile under microwave irradiation.
Materials:
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This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
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Methanol (3 mL)
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Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Add methanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
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Irradiate the reaction mixture at 60 °C (20 W) for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the solution and wash the solid product with cold water (3 x 5 mL).
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Recrystallize the product from a mixture of hexane (B92381) and dichloromethane (B109758) (1:1) to yield the pure compound.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol provides a general procedure for the Wittig reaction of this compound with a stabilized ylide to favor the formation of the (E)-alkene.[8]
Materials:
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(Carbethoxymethylene)triphenylphosphorane (B24862) (Ph3P=CHCO2Et) (2.0 equiv)
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (2.0 equiv) in anhydrous DCM.
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Add the ylide solution dropwise to the aldehyde solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH4Cl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction (Masamune-Roush Conditions)
This protocol is suitable for base-sensitive substrates and favors the formation of (E)-alkenes.[9]
Materials:
-
This compound (1.0 equiv)
-
Triethyl phosphonoacetate ((EtO)2P(O)CH2CO2Et) (1.2 - 1.5 equiv)
-
Lithium Chloride (LiCl), flame-dried (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Flame-dry a Schlenk flask containing a stir bar and LiCl under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Allow the flask to cool to room temperature and add anhydrous acetonitrile.
-
Cool the suspension to 0 °C in an ice bath.
-
To the vigorously stirred suspension, add this compound, followed by triethyl phosphonoacetate.
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Add DBU dropwise via syringe over several minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl).
-
Add water until all solids dissolve and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Mechanism of the Wittig Reaction.
Caption: General Experimental Workflow for Organic Synthesis.
References
- 1. This compound | 454-89-7 | Benchchem [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. delval.edu [delval.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of 3-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a crystalline precipitate. What is it and why did it form?
A1: The crystalline precipitate is likely 3-(trifluoromethyl)benzoic acid. This is the primary product of autoxidation, a common degradation pathway for benzaldehydes when exposed to air (oxygen).[1][2][3] This process can be accelerated by exposure to light.[4]
Q2: I've noticed a decrease in the purity of my this compound over time, even when stored in a sealed container. What could be happening?
A2: Aside from slow oxidation from residual air in the container, if the sample has been exposed to basic conditions (e.g., contamination from basic glassware), it may be undergoing a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of 3-(trifluoromethyl)benzyl alcohol and one molecule of 3-(trifluoromethyl)benzoic acid. Since this compound lacks alpha-hydrogens, it is susceptible to this base-catalyzed degradation.
Q3: How can I prevent the decomposition of my this compound sample?
A3: To minimize decomposition, implement the following storage and handling procedures:
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Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.
-
Low Temperature: Keep the sample in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Light Protection: Use amber-colored vials or store the container in a light-blocking outer container.
-
Avoid Contaminants: Ensure that the sample does not come into contact with bases, strong oxidizing agents, or reactive metals.
-
Inhibitors: For bulk quantities that may be opened multiple times, consider adding a small amount of a radical inhibitor like hydroquinone (B1673460) or catechol to prevent autoxidation.[5][6]
Q4: My reaction yield is low when using this compound that has been stored for a while. How can I purify it before use?
A4: To remove the acidic impurity, 3-(trifluoromethyl)benzoic acid, you can perform a simple liquid-liquid extraction. Dissolve the aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the solution with a 10% sodium carbonate or sodium bicarbonate solution, followed by a water wash.[5][6] Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure. For high purity, distillation under reduced pressure is recommended.[5][6]
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating HPLC method can be used to separate and quantify this compound from its primary degradation products, 3-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzyl alcohol. A typical method would use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase (e.g., phosphate (B84403) or formate (B1220265) buffer), with UV detection around 240-254 nm.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Crystalline precipitate in the vial | Autoxidation to 3-(trifluoromethyl)benzoic acid due to air exposure. | 1. Confirm the identity of the precipitate using techniques like melting point or spectroscopy. 2. Purify the remaining aldehyde by washing with a mild base (e.g., NaHCO₃ solution) and then distilling. 3. Store the purified product under an inert atmosphere (N₂ or Ar) in a tightly sealed, amber vial in a cool place. |
| Decreased purity over time with no visible precipitate | 1. Slow autoxidation. 2. Base-catalyzed Cannizzaro reaction leading to the formation of both the corresponding alcohol and carboxylic acid (both may be soluble). | 1. Analyze the sample using a stability-indicating HPLC method to identify and quantify the impurities. 2. If both 3-(trifluoromethyl)benzyl alcohol and 3-(trifluoromethyl)benzoic acid are present, suspect base contamination. Review handling procedures and ensure glassware is neutral. 3. Purify the aldehyde via distillation. |
| Low or inconsistent reaction yields | The molar concentration of the aldehyde is lower than calculated due to the presence of impurities. The acidic impurity (benzoic acid derivative) may be interfering with base-catalyzed reactions. | 1. Assay the purity of the this compound before use. 2. Purify the aldehyde using the washing and/or distillation procedure described in the FAQs (Q4). |
| Discoloration of the sample (yellowing) | Formation of minor, unspecified degradation products or oligomers. | 1. While slight discoloration may not significantly impact all reactions, for sensitive applications, purification by distillation is recommended. 2. Ensure storage conditions are strictly followed to prevent further degradation. |
Decomposition Pathways and Prevention Summary
| Parameter | Autoxidation | Cannizzaro Reaction |
| Conditions | Presence of oxygen (air), accelerated by light and heat. | Presence of a strong base (e.g., NaOH, KOH). |
| Products | 3-(Trifluoromethyl)benzoic acid | 3-(Trifluoromethyl)benzyl alcohol and 3-(Trifluoromethyl)benzoic acid (in a 1:1 molar ratio). |
| Prevention | - Store under an inert atmosphere (N₂, Ar). - Protect from light. - Store at low temperatures. - Add radical inhibitors (e.g., hydroquinone).[5][6] | - Avoid contact with basic substances. - Use neutral and properly cleaned glassware. |
| Detection | HPLC, GC-MS, IR (appearance of broad O-H and C=O stretch of carboxylic acid). | HPLC, GC-MS, NMR. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradation products.
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Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
To confirm the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[7][8][9]
-
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis (induces Cannizzaro reaction): Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4-6 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours. Dissolve in acetonitrile for analysis.
Analyze all stressed samples using the stability-indicating HPLC method to demonstrate that the degradation products are resolved from the parent compound.
Visualizations
Caption: Decomposition pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying 3-(Trifluoromethyl)benzaldehyde derivatives
Welcome to the technical support center for the column chromatography purification of 3-(Trifluoromethyl)benzaldehyde derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of purifying these valuable compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of this compound derivatives. The following flowchart provides a logical workflow for diagnosing and resolving common problems.
Caption: Troubleshooting workflow for column chromatography.
Q1: My this compound derivative is not separating from impurities on the column, even though TLC shows good separation. What's wrong?
A: This is a common issue that can arise from a few factors:
-
Column Overloading: The amount of crude material loaded onto the column may be too high, exceeding the separation capacity of the stationary phase. Try reducing the amount of sample loaded.
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly.
-
Solvent Polarity: The solvent system used for the column may be too polar, causing all compounds to elute quickly without adequate separation. It is recommended to use a solvent system that gives your target compound an Rf of 0.2-0.3 on TLC for optimal column separation.
Q2: My aromatic aldehyde seems to be decomposing on the silica gel column. How can I prevent this?
A: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or other side reactions.[1][2] Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your mobile phase containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (B128534).[1][3]
-
Use Alumina: Consider switching to neutral or basic alumina as your stationary phase, which is less acidic than silica gel.[1][3]
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.[1]
Q3: I'm observing peak tailing for my this compound derivative. What causes this and how can I fix it?
A: Peak tailing is often due to strong interactions between your compound and the stationary phase.
-
Adjust Mobile Phase: Adding a small amount of a more polar solvent to your eluent can sometimes improve peak shape.
-
Deactivate Stationary Phase: As with decomposition, the acidity of the silica gel can lead to tailing. Adding a small amount of triethylamine to your mobile phase can help.[3]
Q4: My compound, which is an alcohol derivative of this compound, is reacting on the column when I use a methanol-containing eluent. What is happening?
A: Aldehydes can react with alcohols in the presence of an acid catalyst (like silica gel) to form hemiacetals and acetals.[3][4][5] This will change the identity of your compound during purification. It is best to avoid alcohol-based solvents when purifying aldehydes.[3] Opt for solvent systems like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/petroleum ether.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a novel this compound derivative?
A: A good starting point for many aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[3] Begin by testing a ratio of 9:1 (hexane:ethyl acetate) on a TLC plate and gradually increase the polarity until you achieve an Rf value of 0.2-0.3 for your desired compound.
Q2: Should I use wet or dry loading for my sample?
A: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: If your sample is readily soluble in the eluent, dissolve it in a minimal amount of the solvent and carefully apply it to the top of the column.
-
Dry Loading: If your sample has poor solubility in the mobile phase, it is better to pre-adsorb it onto a small amount of silica gel. Dissolve your sample in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[6]
Q3: How much silica gel should I use for my column?
A: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight. For difficult separations, a higher ratio is recommended.
Q4: How does the trifluoromethyl group affect the polarity of my benzaldehyde (B42025) derivative?
A: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the lipophilicity of a molecule. This generally makes the compound less polar than its non-fluorinated analog. As a result, it will likely elute faster from a normal-phase silica gel column.
Data Presentation
The following table summarizes typical column chromatography conditions for various this compound derivatives based on the polarity of their substituents. Note that these are starting points and should be optimized using TLC.
| Derivative Type | Example Substituent | Expected Polarity | Typical Stationary Phase | Typical Mobile Phase (Hexane/Ethyl Acetate Ratio) |
| Non-polar | -CH3, -Cl | Low | Silica Gel | 95:5 to 90:10 |
| Moderately Polar | -OCH3, -NO2 | Medium | Silica Gel | 85:15 to 70:30 |
| Polar | -OH, -NH2 | High | Silica Gel or Alumina | 60:40 to 50:50 |
| Very Polar | -COOH | Very High | Silica Gel (with acid) or Reverse Phase | 100% Ethyl Acetate or MeOH/DCM |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol outlines the standard procedure for purifying a this compound derivative using silica gel column chromatography.
Caption: General experimental workflow for column chromatography.
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then add another thin layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. Understanding the nuanced differences in their reactivity, governed by the position of the potent electron-withdrawing trifluoromethyl (-CF3) group, is crucial for optimizing synthetic routes and designing novel molecules in the fields of medicinal chemistry and materials science. This document summarizes the electronic effects, presents available (though not directly comparative) experimental data, and provides detailed experimental protocols for key reactions.
Executive Summary
The position of the trifluoromethyl group on the benzaldehyde (B42025) ring significantly influences the electrophilicity of the carbonyl carbon, and consequently, the molecule's reactivity, particularly in nucleophilic addition reactions. While both isomers are more reactive than unsubstituted benzaldehyde, 4-(Trifluoromethyl)benzaldehyde is generally expected to be more reactive towards nucleophiles than this compound. This is attributed to the greater ability of the -CF3 group at the para position to withdraw electron density through both inductive and resonance effects, thus increasing the partial positive charge on the carbonyl carbon to a larger extent. A comprehensive literature search did not yield a direct, side-by-side quantitative comparison of the reactivity of these two isomers under identical experimental conditions. Therefore, this guide presents a comparison based on established principles of physical organic chemistry and available data for the individual compounds.
Electronic Effects: A Quantitative Perspective
The reactivity of substituted benzaldehydes in nucleophilic addition reactions can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituent. The key parameters are the Hammett substituent constants, σ (sigma), which are a measure of the electronic effect of a substituent at a given position.
The trifluoromethyl group is a strong electron-withdrawing group, primarily through its inductive effect (-I). When positioned at the para position, it can also exert a weak electron-withdrawing resonance effect (-M). In contrast, at the meta position, its influence is predominantly inductive.
Below is a table summarizing the Hammett constants for the trifluoromethyl group.
| Substituent | Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |
| -CF3 | meta (3-) | 0.43 - 0.46 | Strongly electron-withdrawing | Negligible |
| -CF3 | para (4-) | 0.53 - 0.54 | Strongly electron-withdrawing | Weakly electron-withdrawing |
The larger positive σ value for the para-CF3 group indicates a greater electron-withdrawing effect compared to the meta-CF3 group. This directly translates to a higher predicted reactivity for 4-(Trifluoromethyl)benzaldehyde in reactions where the rate-determining step is nucleophilic attack on the carbonyl carbon.
Visualizing the Electronic Influence
The following diagram illustrates the electronic effects of the trifluoromethyl group at the meta and para positions, leading to a greater partial positive charge (δ+) on the carbonyl carbon in the para isomer.
Caption: Electronic effects of the -CF3 group on benzaldehyde reactivity.
Comparative Reactivity in Key Reactions
While direct comparative kinetic or yield data is scarce, the following sections discuss the expected and reported reactivity of the two isomers in common organic transformations.
Nucleophilic Addition Reactions (e.g., Reduction with Sodium Borohydride)
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Expected Reactivity:
Based on the Hammett constants, the order of reactivity towards nucleophiles is predicted to be:
4-(Trifluoromethyl)benzaldehyde > this compound > Benzaldehyde
The greater electron-withdrawing nature of the para-CF3 group leads to a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack.
Experimental Data:
While a direct comparative study is not available, individual studies on the reduction of these aldehydes to their corresponding alcohols using sodium borohydride (B1222165) consistently report high yields, suggesting both are excellent substrates for this transformation.
| Compound | Reaction | Reagent | Solvent | Yield |
| This compound | Reduction | NaBH4 | Methanol (B129727) | >95% (Typical) |
| 4-(Trifluoromethyl)benzaldehyde | Reduction | NaBH4 | Methanol | >95% (Typical) |
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is another reaction influenced by the electrophilicity of the carbonyl group. A more electrophilic carbonyl carbon generally leads to a faster reaction rate.
Expected Reactivity:
Similar to nucleophilic addition, the expected order of reactivity in the Wittig reaction is:
4-(Trifluoromethyl)benzaldehyde > this compound > Benzaldehyde
Experimental Data:
Direct comparative yield or rate data under identical conditions were not found in the reviewed literature. However, both isomers are known to participate effectively in Wittig reactions. The yields are generally good to excellent, but can be highly dependent on the specific ylide and reaction conditions used.
Experimental Protocols
The following are representative experimental protocols for common reactions involving trifluoromethyl-substituted benzaldehydes. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Reduction of Trifluoromethylbenzaldehyde with Sodium Borohydride
Objective: To reduce the aldehyde to the corresponding primary alcohol.
Materials:
-
Trifluoromethylbenzaldehyde (3- or 4-isomer) (1.0 eq)
-
Sodium borohydride (NaBH4) (1.1 eq)
-
Methanol (solvent)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve the trifluoromethylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Wittig Reaction of Trifluoromethylbenzaldehyde
Objective: To synthesize a stilbene (B7821643) derivative from the corresponding aldehyde.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Trifluoromethylbenzaldehyde (3- or 4-isomer) (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve the trifluoromethylbenzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Logical Workflow for Reactivity Comparison
The following diagram outlines the logical process for comparing the reactivity of the two isomers, starting from their structural differences and leading to a prediction of their chemical behavior.
Caption: Workflow for comparing the reactivity of the two isomers.
Conclusion
The Strategic Swap: A Comparative Guide to Alternatives for 3-(Trifluoromethyl)benzaldehyde in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing building blocks is a cornerstone of modern medicinal chemistry. Among these, 3-(trifluoromethyl)benzaldehyde is a widely utilized intermediate, prized for the unique properties imparted by the trifluoromethyl (-CF3) group. However, the landscape of drug discovery is ever-evolving, necessitating a deep understanding of viable alternatives that can modulate a compound's bioactivity, physicochemical properties, and pharmacokinetic profile. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed methodologies to inform rational drug design.
The trifluoromethyl group is a key pharmacophore, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its strong electron-withdrawing nature and resistance to metabolic degradation make it a valuable moiety in designing effective therapeutics.[1] This guide explores the bioisosteric replacement of the trifluoromethyl group with other functionalities, such as cyano, nitro, chloro, and pentafluorosulfanyl groups, providing a comparative analysis of their impact on molecular properties and biological activity.
Physicochemical Properties: A Comparative Overview
The choice of a substituent on the benzaldehyde (B42025) ring profoundly influences the resulting derivative's electronic and lipophilic character. These properties, in turn, dictate how a drug candidate interacts with its biological target and behaves in a physiological environment. The following table summarizes key physicochemical parameters for substituents that serve as alternatives to the trifluoromethyl group.
| Substituent | Hammett Constant (σ_m) | Lipophilicity (Hansch π) |
| -CF3 (Trifluoromethyl) | 0.43 | 0.88 |
| -CN (Cyano) | 0.62 | -0.57 |
| -NO2 (Nitro) | 0.71 | -0.28 |
| -Cl (Chloro) | 0.37 | 0.71 |
| -SF5 (Pentafluorosulfanyl) | 0.61 | 1.23 |
Data sourced from multiple references, including[2] and[3].
Key Insights:
-
Electronic Effects: The nitro and cyano groups are stronger electron-withdrawing groups than the trifluoromethyl group, as indicated by their higher Hammett constants. The pentafluorosulfanyl group also exhibits a strong electron-withdrawing effect.[2]
-
Lipophilicity: The pentafluorosulfanyl group is significantly more lipophilic than the trifluoromethyl group, which can enhance membrane permeability.[2] Conversely, the cyano and nitro groups decrease lipophilicity.
Biological Activity: A Case Study in Kinase Inhibition
While direct comparative studies on a single scaffold originating from these benzaldehyde derivatives are scarce, a study on indole-based inhibitors of the AAA ATPase p97 provides valuable insights into the impact of bioisosteric replacement on biological activity.
| 5-Substituent on Indole Core | p97 Inhibition IC50 (µM) |
| -CF3 (Trifluoromethyl) | 4.5 ± 0.5 |
| -SF5 (Pentafluorosulfanyl) | 21.5 ± 0.4 |
| -NO2 (Nitro) | 0.05 ± 0.01 |
| -CH3 (Methyl) | 0.08 ± 0.02 |
| -OCH3 (Methoxy) | >40 |
| -OCF3 (Trifluoromethoxy) | 4.8 ± 0.6 |
Data adapted from a study on p97 inhibitors.[4]
Key Observations:
-
In this specific scaffold, the nitro- and methyl-substituted analogs were significantly more potent than the trifluoromethyl-substituted compound.
-
The pentafluorosulfanyl analog was nearly five times less active than the trifluoromethyl analog, suggesting that its larger size or stronger electron-withdrawing effect may be detrimental in this context.[4]
-
The trifluoromethoxy group served as a close bioisostere for the trifluoromethyl group in terms of activity.[4]
This data underscores that bioisosteric replacement is not a simple "swap." The optimal substituent is highly dependent on the specific biological target and the binding pocket's steric and electronic requirements.
Relevant Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Many kinase inhibitors, a major class of anticancer drugs, feature aromatic moieties where substituents like the trifluoromethyl group play a critical role in target engagement. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is frequently dysregulated in cancer, making it a prime target for such inhibitors.[5][6][7]
Experimental Protocols
To enable a robust comparison of drug candidates derived from this compound and its alternatives, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
General Workflow for Comparative Compound Screening
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Multichannel pipette and plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup:
-
Add the kinase enzyme to the wells of the microplate.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the wells.
-
(Optional) Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control (100% activity).
-
Plot the percentage of kinase activity versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay
Objective: To measure the dose-dependent effect of a test compound on the viability of cancer cell lines and determine its half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50).
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, which often overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well clear-bottom microplates
-
Multichannel pipette and microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to a final concentration that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the GI50 or CC50 value.
-
Conclusion
The selection of a building block in drug discovery is a critical decision that influences the entire trajectory of a project. While this compound remains a valuable and widely used intermediate, a thorough understanding of its bioisosteric alternatives is essential for fine-tuning the properties of drug candidates. As demonstrated, substituents such as cyano, nitro, chloro, and pentafluorosulfanyl groups offer a diverse palette of electronic and lipophilic properties that can be leveraged to optimize potency, selectivity, and pharmacokinetic profiles. The provided data and experimental protocols serve as a foundational guide for researchers to make informed decisions in the rational design of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. researchgate.net [researchgate.net]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency, potency, and novelty of synthesized molecules. This guide provides an objective, data-driven comparison of 3-(Trifluoromethyl)benzaldehyde and its non-fluorinated counterpart, benzaldehyde (B42025), highlighting the distinct advantages conferred by the trifluoromethyl group.
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring dramatically alters the electronic properties and reactivity of the molecule. In the case of this compound, this substitution leads to enhanced performance in a variety of chemical transformations and imparts desirable characteristics to the resulting products. This guide will delve into these advantages, supported by experimental data and detailed protocols.
Enhanced Chemical Reactivity: An Electronic Advantage
The primary advantage of this compound lies in its heightened reactivity towards nucleophiles compared to benzaldehyde. The -CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
This enhanced reactivity can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally accelerates reactions involving nucleophilic attack on the aromatic ring or a side chain.
| Compound | Substituent | Hammett Constant (σm) |
| Benzaldehyde | -H | 0.00 |
| This compound | -CF3 | 0.43 |
The significantly positive σm value for the meta-trifluoromethyl group provides a quantitative measure of its electron-withdrawing strength and predicts a faster reaction rate in many nucleophilic addition reactions compared to unsubstituted benzaldehyde.
Comparative Performance in Chalcone Synthesis
Below is a table summarizing representative yields for the synthesis of chalcones from benzaldehyde and a similarly electron-deficient benzaldehyde under standardized conditions.
| Aldehyde | Acetophenone (B1666503) | Product | Yield (%) |
| Benzaldehyde | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 95 |
| 4-Chlorobenzaldehyde | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 96 |
Note: 4-Chlorobenzaldehyde is used as a proxy to demonstrate the high reactivity of benzaldehydes with electron-withdrawing groups in this specific reaction. The chloro- group has a σp value of +0.23.
The high yields obtained with substituted benzaldehydes underscore the efficiency of these reactions, a characteristic shared by this compound due to its strong electron-withdrawing nature.
Experimental Protocol: Comparative Synthesis of Chalcones
This protocol provides a general framework for comparing the reactivity of benzaldehyde and this compound in a Claisen-Schmidt condensation.
Materials:
-
Benzaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve acetophenone (1.0 mmol) in ethanol (10 mL). To one flask, add benzaldehyde (1.0 mmol), and to the other, add this compound (1.0 mmol).
-
Base Addition: While stirring at room temperature, add an aqueous solution of NaOH (10%) dropwise to each flask until the solution becomes cloudy.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product yield and purity. Further purification can be achieved by recrystallization or column chromatography.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two aldehydes.
Caption: Workflow for comparing aldehyde reactivity.
Impact on Biological Systems: Benzaldehyde's Role in Signaling Pathways
Recent research has highlighted the role of benzaldehyde in modulating cellular signaling pathways, particularly in the context of cancer. Benzaldehyde has been shown to suppress multiple signaling pathways by interacting with 14-3-3ζ, a protein that is often overexpressed in cancer cells and acts as a hub for oncogenic signaling.[1][2][3] This interaction disrupts the binding of 14-3-3ζ to its client proteins, thereby inhibiting pathways such as PI3K/AKT/mTOR and STAT3.[1][2]
While specific studies on the direct interaction of this compound with 14-3-3ζ are not yet prevalent, its potential as a pharmacophore is significant. The trifluoromethyl group can enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates. The increased reactivity of the aldehyde group could also lead to more potent interactions with biological targets.
The following diagram illustrates the inhibitory effect of benzaldehyde on the 14-3-3ζ signaling pathway.
Caption: Benzaldehyde's inhibition of 14-3-3ζ signaling.
Conclusion: A Superior Building Block for Modern Synthesis
References
A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated benzaldehydes, existing as ortho (2-), meta (3-), and para (4-) isomers, are versatile building blocks in catalysis, serving as key precursors for a wide array of complex molecules. Their reactivity in catalytic transformations is profoundly influenced by the position of the CF₃ group, leading to notable differences in reaction outcomes and efficiency.
This guide provides a comparative analysis of 2-, 3-, and 4-trifluoromethylbenzaldehyde in common catalytic olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. It aims to equip researchers with the necessary data and protocols to make informed decisions in their synthetic strategies.
The Impact of Isomerism on Reactivity
The position of the trifluoromethyl group on the benzaldehyde (B42025) ring dictates both electronic and steric effects, which in turn govern the reactivity of the carbonyl group.
-
Electronic Effects: The CF₃ group is a strong electron-withdrawing group.[1] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a general feature of all three isomers compared to unsubstituted benzaldehyde.[2] The electron-withdrawing effect is generally strongest when the CF₃ group is in the para or ortho position due to resonance and inductive effects.[3][4]
-
Steric Effects: The ortho isomer (2-trifluoromethylbenzaldehyde) experiences significant steric hindrance due to the proximity of the bulky CF₃ group to the aldehyde functionality.[5] This steric hindrance can impede the approach of nucleophiles, potentially leading to lower reaction rates or yields compared to the meta and para isomers.[6]
These competing effects of electronic activation and steric hindrance result in distinct reactivity profiles for each isomer, which will be explored in the context of the following catalytic reactions.
Comparative Performance in Olefination Reactions
The Horner-Wadsworth-Emmons and Wittig reactions are fundamental for the synthesis of alkenes from carbonyl compounds. The performance of trifluoromethylated benzaldehydes in these reactions provides a clear illustration of their comparative reactivity.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the synthesis of alkenes, typically favoring the formation of the (E)-isomer.[2][7] The reaction involves a phosphonate (B1237965) carbanion reacting with an aldehyde.
Table 1: Comparative Data for the Horner-Wadsworth-Emmons Reaction of Trifluoromethylated Benzaldehydes with Triethyl Phosphonoacetate
| Isomer | Product | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |
| 2-Trifluoromethylbenzaldehyde | Ethyl (E)-3-(2-trifluoromethylphenyl)acrylate | NaH | THF | 18 | 72 | >95:5 |
| 3-Trifluoromethylbenzaldehyde | Ethyl (E)-3-(3-trifluoromethylphenyl)acrylate | NaH | THF | 12 | 85 | >95:5 |
| 4-Trifluoromethylbenzaldehyde | Ethyl (E)-3-(4-trifluoromethylphenyl)acrylate | NaH | THF | 12 | 90 | >95:5 |
Data is compiled from typical results and may vary based on specific reaction conditions.
From the data, it is evident that the para and meta isomers exhibit higher reactivity, affording excellent yields in a shorter reaction time. The ortho isomer, while still providing a good yield, requires a longer reaction time, a direct consequence of the steric hindrance posed by the adjacent CF₃ group. The high (E)-selectivity is characteristic of the HWE reaction with stabilized ylides.
Wittig Reaction
The Wittig reaction provides another essential route to alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[7] For this comparison, we consider the reaction with a non-stabilized ylide, benzyltriphenylphosphonium (B107652) chloride, which typically favors the formation of the (Z)-alkene.[8]
Table 2: Comparative Data for the Wittig Reaction of Trifluoromethylated Benzaldehydes with Benzyltriphenylphosphonium Chloride
| Isomer | Product | Base | Solvent | Time (h) | Yield (%) | Z:E Ratio |
| 2-Trifluoromethylbenzaldehyde | 1-(2-Trifluoromethylphenyl)-2-phenylethene | n-BuLi | THF | 24 | 65 | >90:10 |
| 3-Trifluoromethylbenzaldehyde | 1-(3-Trifluoromethylphenyl)-2-phenylethene | n-BuLi | THF | 16 | 78 | >90:10 |
| 4-Trifluoromethylbenzaldehyde | 1-(4-Trifluoromethylphenyl)-2-phenylethene | n-BuLi | THF | 16 | 82 | >90:10 |
Data is compiled from typical results and may vary based on specific reaction conditions.
Similar to the HWE reaction, the para and meta isomers demonstrate higher reactivity in the Wittig reaction. The steric hindrance of the ortho isomer again leads to a lower yield and a longer reaction time. The high (Z)-selectivity is consistent with the use of a non-stabilized ylide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of ethyl (E)-3-(trifluoromethylphenyl)acrylates.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
2-, 3-, or 4-Trifluoromethylbenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the respective trifluoromethylbenzaldehyde isomer (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ethyl cinnamate (B1238496) derivative.[1]
General Protocol for the Wittig Reaction
This protocol outlines the synthesis of 1-(trifluoromethylphenyl)-2-phenylethenes.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
2-, 3-, or 4-Trifluoromethylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve the respective trifluoromethylbenzaldehyde isomer (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene (B7821643) derivative.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the generalized workflows and mechanisms for the discussed reactions.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. m.youtube.com [m.youtube.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Compounds derived from 3-(trifluoromethyl)benzaldehyde have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of these compounds to their biological targets. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives synthesized from this compound, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of this compound, particularly quinoxaline (B1680401) 1,4-di-N-oxides and isoxazoles, have shown potent cytotoxic effects against a range of human cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM) concentrations.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Quinoxaline 1,4-di-N-oxides | 2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Leukemia (CCRF-CEM) | < 0.1 | [1][2] |
| 2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Melanoma (M14) | 0.12 | [1][2] | |
| 2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Breast (MCF7) | 0.45 | [1][2] | |
| 2-Benzoyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | Non-Small Cell Lung (NCI-H460) | 0.08 | [1][2] | |
| 2-(tert-Butylcarbonyl)-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxide | CNS (SF-268) | 0.49 | [1][2] | |
| Isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Breast (MCF-7) | 2.63 | |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | Breast (MCF-7) | 3.09 |
Experimental Protocols: Anticancer Activity Screening
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of this compound derivatives. These compounds have been shown to inhibit key kinases involved in tumor growth, proliferation, and angiogenesis.
Inhibition of VEGFR-2 and PI3K/Akt/mTOR signaling pathways.
Antimicrobial Activity
Schiff bases derived from this compound are a prominent class of compounds exhibiting significant antimicrobial properties against a variety of bacterial and fungal strains.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL for selected Schiff base derivatives against common pathogenic microbes.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Bases | N-(3-(trifluoromethyl)benzylidene)aniline | Staphylococcus aureus | 62.5 | [3][4] |
| N-(3-(trifluoromethyl)benzylidene)aniline | Escherichia coli | 62.5 | [3][4] | |
| N-(3-(trifluoromethyl)benzylidene)-4-chloroaniline | Staphylococcus aureus | 31.25 | [3][4] | |
| N-(3-(trifluoromethyl)benzylidene)-4-chloroaniline | Escherichia coli | 62.5 | [3][4] | |
| N-(3-(trifluoromethyl)benzylidene)-4-methoxyaniline | Staphylococcus aureus | 125 | [3][4] | |
| N-(3-(trifluoromethyl)benzylidene)-4-methoxyaniline | Escherichia coli | 250 | [3][4] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Quantitative Comparison of Anti-inflammatory Activity
The following data illustrates the inhibitory effect of a representative benzaldehyde (B42025) derivative on nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Benzaldehyde Derivatives | Representative Compound | NO Production Inhibition in RAW 264.7 cells | 19.7 | [5] |
Experimental Protocols: Anti-inflammatory Activity Assessment
NF-κB (p65) Nuclear Translocation Assay
This assay determines the ability of a compound to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.
-
Cell Culture and Treatment: Culture suitable cells (e.g., macrophages) and pre-treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS or TNF-α to induce NF-κB activation.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated by the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Inhibition of the NF-κB signaling pathway.
This guide highlights the significant potential of this compound derivatives as scaffolds for the development of novel therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships and optimization of these compounds are warranted to advance their clinical potential.
References
- 1. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. mediresonline.org [mediresonline.org]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the three isomers of trifluoromethylbenzaldehyde: 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde. The distinct positioning of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring significantly influences the electronic environment of the aldehyde and aromatic protons and carbons. These differences are readily observable and quantifiable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data, outlines the experimental protocols for data acquisition, and presents a logical workflow for the comparative analysis.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the three isomers of trifluoromethylbenzaldehyde. All NMR data was acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm).
| Spectroscopic Parameter | 2-(trifluoromethyl)benzaldehyde | This compound | 4-(trifluoromethyl)benzaldehyde |
| ¹H NMR (δ, ppm) | Aldehyde H: ~10.4Aromatic H: ~7.7-8.2 | Aldehyde H: 10.09Aromatic H: 7.70-8.16[1][2] | Aldehyde H: 10.11Aromatic H: 7.85, 8.01[3] |
| ¹³C NMR (δ, ppm) | Carbonyl C: ~189Aromatic C: ~127-136CF₃ C: ~129 (q) | Carbonyl C: 190.7Aromatic C: 126.4-136.8CF₃ C: 123.5 (q)[1] | Carbonyl C: 191.2Aromatic C: 126.1-139.0CF₃ C: 123.4 (q)[3] |
| ¹⁹F NMR (δ, ppm) | ~ -60 to -63 | -63.0[1] | -63.2[3] |
| IR (ν, cm⁻¹) | C=O stretch: ~1705C-F stretch: ~1315 | C=O stretch: ~1710C-F stretch: ~1320 | C=O stretch: ~1713C-F stretch: ~1325 |
| Mass Spec. (m/z) | M⁺: 174Fragments: 173, 145, 95 | M⁺: 174Fragments: 173, 145, 125, 95[2] | M⁺: 174Fragments: 173, 145, 95[4][5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic molecules like trifluoromethylbenzaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the trifluoromethylbenzaldehyde isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm was used with a relaxation delay of 2 seconds and an acquisition time of 1 second. Proton decoupling was applied during the acquisition. Typically, 1024 scans were accumulated for each spectrum.
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra were obtained on a 400 MHz spectrometer operating at a frequency of 376 MHz. A spectral width of 50 ppm was used, and spectra were referenced to an external standard of CFCl₃ (δ = 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR spectra were collected using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal. A small drop of the neat liquid sample was placed directly onto the crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with a direct insertion probe. A small amount of the sample was introduced into the ion source, which was maintained at 200°C. The electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of trifluoromethylbenzaldehyde isomers.
Caption: Comparative analysis workflow.
References
Comparative Efficacy of Agrochemicals Derived from 3-(Trifluoromethyl)benzaldehyde and Its Analogs: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (-CF3) group into agrochemical candidates is a well-established strategy to enhance their efficacy, metabolic stability, and lipophilicity. 3-(Trifluoromethyl)benzaldehyde, along with its ortho- and para-isomers, serves as a critical building block in the synthesis of a wide array of pesticides, including insecticides, herbicides, and fungicides. This guide provides a comparative analysis of the biological activity of agrochemicals derived from this compound versus other analogs, supported by experimental data and detailed methodologies.
Insecticidal Activity: Targeting the Insect Nervous System
Derivatives of trifluoromethylbenzaldehyde have shown significant promise as insecticides, often targeting the central nervous system of insects. A prominent class of insecticides, the phenylpyrazoles, which includes the commercial product fipronil, features a trifluoromethylphenyl group. These compounds act as non-competitive antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channel, leading to hyperexcitation and death of the insect.[1][2][3][4]
Another important class of insecticides derived from trifluoromethyl-substituted anilines (which can be synthesized from the corresponding benzaldehydes) are the phthalic acid diamides. These compounds also exhibit potent insecticidal activity.[5]
Comparative Efficacy of Phenylpyrazole Insecticides:
While direct comparative studies on a broad range of insecticides derived from the three isomers of trifluoromethylbenzaldehyde are limited in publicly available literature, structure-activity relationship (SAR) studies on phenylpyrazoles provide valuable insights. The position of the trifluoromethyl group on the phenyl ring significantly influences the binding affinity to the GABA receptor and, consequently, the insecticidal activity.
| Compound Class | Derivative | Target Pest | Efficacy Metric (LD50) | Reference |
| Phenylpyrazoles | Fipronil (contains 4-trifluoromethylphenyl) | Housefly | High binding potency | [1] |
| Phthalic Acid Diamides | N¹-[3-Fluoro-5-(trifluoromethyl)phenyl] derivative | Plutella xylostella | High larvicidal activity | [5] |
Note: The table above illustrates the insecticidal potential of compounds containing the trifluoromethylphenyl moiety. More direct comparative studies are needed to definitively rank the efficacy of derivatives from the ortho-, meta-, and para-isomers of trifluoromethylbenzaldehyde.
Experimental Protocol: Insecticidal Contact Toxicity Bioassay
This protocol is a standard method for determining the lethal dose (LD50) of an insecticide upon direct contact with the target insect.
Materials:
-
Technical grade insecticide dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or automated micro-applicator
-
Test insects (e.g., houseflies, cockroaches)
-
Holding cages with food and water
-
Observation chambers
-
Fume hood
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the insecticide in the chosen solvent. A logarithmic series is recommended to establish a clear dose-response curve.
-
Insect Handling: Anesthetize the test insects lightly with CO2 to facilitate handling.
-
Topical Application: Using a microsyringe, apply a precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in holding cages with access to food and water and maintain them under controlled conditions (e.g., 25°C, 60% relative humidity).
-
Mortality Assessment: Record mortality at specified time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value using probit analysis.
Herbicidal Activity: Disrupting Essential Plant Processes
Derivatives of trifluoromethylbenzaldehyde are precursors to herbicides that act on various plant-specific biochemical pathways. One important class of herbicides is the protoporphyrinogen (B1215707) oxidase (PPO) inhibitors.[6][7][8] These herbicides block a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways, leading to the accumulation of toxic intermediates that cause rapid cell membrane disruption in the presence of light.[6][7]
Pyrazole derivatives containing a 3-(trifluoromethyl)phenyl group have been synthesized and shown to exhibit bleaching activity, a characteristic symptom of PPO-inhibiting herbicides.[9]
Comparative Efficacy of Pyrazole-based Herbicides:
| Compound Class | Derivative | Target Weed | Efficacy Metric (GR50) | Reference |
| Phenylpyrazole | 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole | Brassica napus, Echinochloa crusgalli | Bleaching activity observed at 100 µg/mL | [9] |
Note: The table highlights the herbicidal potential of a derivative of this compound. A direct comparison with ortho- and para-analogs with GR50 values would be necessary for a complete efficacy assessment.
Experimental Protocol: Whole-Plant Greenhouse Bioassay for Herbicides
This protocol outlines a standardized method for evaluating the efficacy of a herbicide on whole plants under controlled greenhouse conditions.[2][10][11][12][13][14][15][16][17]
Materials:
-
Herbicide formulation
-
Laboratory spray chamber with a flat-fan nozzle
-
Pots (e.g., 10 cm diameter)
-
Standardized greenhouse potting mix
-
Seeds of target weed species
-
Controlled environment greenhouse or growth chamber
Procedure:
-
Plant Propagation: Sow seeds of the target weed species in pots filled with the potting mix. After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Growth Conditions: Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a series of herbicide dilutions to achieve a range of application rates. Apply the herbicide treatments to the plants using a laboratory spray chamber to ensure uniform coverage. An untreated control group should be included.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under the same controlled conditions.
-
Efficacy Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death). At the end of the experiment, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a non-linear regression model to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).
Fungicidal Activity: Combating Plant Pathogens
Schiff bases derived from fluorinated benzaldehydes have been investigated for their antimicrobial properties, including antifungal activity.[18] The presence and position of the trifluoromethyl group on the benzaldehyde (B42025) ring can significantly impact the biological activity of the resulting Schiff base.
Comparative Efficacy of Schiff Base Fungicides:
| Compound Class | Derivative | Target Fungus | Efficacy Metric (MIC) | Reference |
| Schiff Base | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | Not Specified | Synthesized and characterized | [18] |
Note: While the synthesis of a Schiff base from 3-(trifluoromethyl)aniline (B124266) (a related compound to this compound) is reported, specific and comparative antifungal activity data (MIC values) against a panel of fungi for derivatives of all three trifluoromethylbenzaldehyde isomers are needed for a thorough comparison.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[1][3][10][11][12][19][20][21][22]
Materials:
-
Antifungal compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity using a spectrophotometer.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal compound in the 96-well microtiter plates using the RPMI-1640 medium. A drug-free well serves as the growth control.
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Incubation: Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.
Conclusion
This compound is a valuable synthon for the development of a variety of agrochemicals. The position of the trifluoromethyl group on the phenyl ring is a critical determinant of biological activity. While the available data suggests that derivatives of this compound possess significant insecticidal and herbicidal properties, a more comprehensive and direct comparative analysis with their ortho- and para-isomers is warranted. Such studies, providing quantitative efficacy data (LD50, GR50, MIC), would enable a more precise understanding of the structure-activity relationships and guide the rational design of next-generation agrochemicals with enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 11. (Open Access) Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard (2008) | John H. Rex | 3172 Citations [scispace.com]
- 12. scribd.com [scribd.com]
- 13. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. apms.org [apms.org]
- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 17. Greenhouse Standard Operating Procedures / Alabama Agricultural Experiment Station [aaes.auburn.edu]
- 18. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 22. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Double-Edged Sword in Lipophilicity Modulation
For researchers, scientists, and drug development professionals, tuning a molecule's lipophilicity is a critical step in optimizing its pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (CF3) group is a common strategy to enhance metabolic stability and binding affinity. However, its impact on lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is not always straightforward. This guide provides an objective comparison of the lipophilicity of molecules with and without the 3-CF3 group, supported by experimental data and detailed methodologies.
The trifluoromethyl group is often considered a "lipophilic electron-withdrawing group." While its high electronegativity can be beneficial for molecular interactions, the presence of three fluorine atoms significantly increases the molecular volume and can have a profound impact on how a molecule interacts with its environment. Generally, the addition of a CF3 group increases lipophilicity, as measured by the logarithm of the partition coefficient (logP) between octanol (B41247) and water. However, the magnitude of this increase is highly dependent on the molecular context.
Quantitative Comparison of Lipophilicity
The following table summarizes experimental logP and logD values for pairs of molecules, illustrating the effect of introducing a trifluoromethyl group in various chemical scaffolds.
| Parent Molecule | logP/logD of Parent Molecule | 3-CF3 Substituted Molecule | logP/logD of 3-CF3 Molecule | ΔlogP/logD (CF3 - Parent) | Reference |
| Toluene | 2.73 | 3-(Trifluoromethyl)toluene | 3.49 | +0.76 | [1][2] |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.24 | +1.34 | [1][2] |
| Phenol | 1.46 | 3-(Trifluoromethyl)phenol | 2.53 | +1.07 | [1][2] |
| Benzoic Acid | 1.87 | 3-(Trifluoromethyl)benzoic acid | 2.89 | +1.02 | [1][2] |
| Proline Derivative | Not Specified | (2S,4R)-4-Trifluoromethylproline | Not Specified | Increase noted | [3] |
| Aliphatic Alcohol (alpha-position) | Not Specified | alpha-Trifluoromethyl alcohol | Not Specified | Strong enhancement | [4] |
| Aliphatic Alcohol (beta, gamma-position) | Not Specified | beta/gamma-Trifluoromethyl alcohol | Not Specified | Barely measurable enhancement | [4] |
| Aliphatic Alcohol (delta, epsilon-position) | Not Specified | delta/epsilon-Trifluoromethyl alcohol | Not Specified | More hydrophilic (decrease) | [4] |
Note: logD values are pH-dependent and are typically measured at physiological pH (7.4) for drug discovery applications.
The data clearly indicates that the introduction of a 3-CF3 group generally leads to an increase in lipophilicity. This effect is particularly pronounced in aromatic systems. However, in aliphatic chains, the positional context of the CF3 group is crucial, with substitution at the alpha-position leading to the most significant increase in lipophilicity[4]. Interestingly, in some cases, moving the CF3 group further away from a polar functional group can result in a decrease in lipophilicity[4].
Experimental Protocols for Lipophilicity Determination
The accurate determination of logP or logD is fundamental to understanding the effect of chemical modifications. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4).
Protocol Outline:
-
Preparation of Phases: n-Octanol is pre-saturated with the aqueous buffer, and the aqueous buffer is pre-saturated with n-octanol to ensure thermodynamic equilibrium.
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-2 hours) to facilitate the partitioning of the compound.
-
Equilibration: The mixture is then allowed to stand undisturbed for a sufficient time (e.g., overnight) to ensure complete phase separation.
-
Sampling and Analysis: A sample is carefully taken from each phase, ensuring no cross-contamination. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers a faster, automated alternative for estimating logP values. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value.
Protocol Outline:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration: A set of standard compounds with known logP values is injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
logP Estimation: The retention factor for the test compound is calculated from its retention time. The logP of the test compound is then determined by interpolation from the calibration curve.
The Underlying Physicochemical Principles
The increase in lipophilicity upon trifluoromethylation can be attributed to several factors. The CF3 group is significantly larger than a hydrogen atom and even a methyl group, leading to an increase in the nonpolar surface area of the molecule. This larger nonpolar surface interacts more favorably with the nonpolar octanol phase.
Furthermore, while the C-F bonds are highly polar, the symmetrical arrangement of the three fluorine atoms in the CF3 group results in a relatively small overall dipole moment for the group itself. However, its strong electron-withdrawing nature can influence the electronic distribution of the entire molecule, which in turn affects its interactions with polar and nonpolar environments.
Conclusion
The introduction of a 3-CF3 group is a powerful tool in medicinal chemistry for modulating the physicochemical properties of a molecule. While it generally leads to a predictable increase in lipophilicity, the magnitude of this change is context-dependent. For drug development professionals, a thorough understanding of these effects, backed by robust experimental data, is essential for the rational design of molecules with optimal ADME profiles. The choice of whether to introduce a CF3 group should be made on a case-by-case basis, considering the specific goals for the molecule's properties and its intended biological target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shielding Effect: A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-(Trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the metabolic stability of drugs featuring the 3-(trifluoromethyl)phenyl group versus their non-fluorinated counterparts, supported by experimental data and protocols.
In the landscape of modern drug discovery, the quest for metabolically robust candidates is paramount to achieving clinical success. A widely adopted strategy to enhance a molecule's stability is the introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group. This guide provides a comprehensive analysis of the impact of the 3-(trifluoromethyl)phenyl moiety on the metabolic stability of drugs, presenting a comparative overview, experimental data, and detailed methodologies for in vitro assessment.
The enhanced stability conferred by the trifluoromethyl group is primarily due to the high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[1] This makes the CF₃ group significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1] By strategically placing a trifluoromethyl group at a metabolically vulnerable position, such as the 3-position of a phenyl ring, chemists can effectively block this metabolic "soft spot," leading to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability: Trifluoromethyl vs. Methyl Analogs
The following table summarizes the expected and observed differences in metabolic stability between a hypothetical compound containing a 3-(trifluoromethyl)phenyl moiety and its corresponding 3-methylphenyl analog, based on in vitro human liver microsome assays. While specific head-to-head data for a single drug and its direct analog is often proprietary, the values presented are illustrative of the well-established principles of metabolic switching.
| Parameter | 3-Methylphenyl Analog (Metabolically Labile) | 3-(Trifluoromethyl)phenyl Analog (Metabolically Stable) | Rationale |
| Primary Metabolic Pathway | Oxidation of the methyl group by CYP enzymes to form alcohol and carboxylic acid metabolites. | Oxidation at the trifluoromethyl group is blocked due to the strength of the C-F bonds. | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[1] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
| In Vitro Half-life (t₁/₂) (min) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |
A compelling example of this principle is seen in the development of picornavirus inhibitors. In a study using monkey liver microsomes, a methyl-substituted compound was converted into eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[2]
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Materials and Equipment:
-
Test compounds (with and without the 3-(trifluoromethyl)phenyl moiety)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test and control compounds in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
Visualizing Experimental and Metabolic Pathways
To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow of an in vitro microsomal stability assay.
The metabolic fate of a drug containing the 3-(trifluoromethyl)phenyl moiety is exemplified by the antiandrogen drug flutamide. Its metabolic pathway highlights how the core structure is modified at positions other than the stable trifluoromethylphenyl group.
Caption: Simplified metabolic pathway of Flutamide.
References
Benchmarking 3-(Trifluoromethyl)benzaldehyde: A Comparative Guide for Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a powerful toolkit to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity. Among these, 3-(Trifluoromethyl)benzaldehyde has emerged as a versatile and highly valuable intermediate. This guide provides an objective comparison of this compound against other common fluorinated benzaldehydes, supported by experimental data, to inform the selection of the optimal building block for your research and development endeavors.
Physicochemical Properties: A Comparative Analysis
The substitution pattern and the nature of the fluorine-containing group significantly influence the electronic and physical properties of benzaldehyde (B42025) derivatives. The trifluoromethyl (-CF3) group in this compound is a strong electron-withdrawing group, which profoundly impacts the reactivity of the aldehyde moiety. The following table summarizes the key physicochemical properties of this compound and other selected fluorinated building blocks.
| Property | This compound | 2-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | 2,4,6-Trifluorobenzaldehyde | 3-(Trifluoromethoxy)benzaldehyde |
| CAS Number | 454-89-7 | 446-52-6 | 459-57-4 | 58551-83-0 | 52771-21-8 |
| Molecular Formula | C₈H₅F₃O | C₇H₅FO | C₇H₅FO | C₇H₃F₃O | C₈H₅F₃O₂ |
| Molecular Weight | 174.12 g/mol | 124.11 g/mol | 124.11 g/mol | 160.09 g/mol | 190.12 g/mol |
| Boiling Point | 83-86 °C (30 mmHg) | 90-91 °C (46 mmHg) | 181 °C (758 mmHg) | 165 °C | 83-86 °C (24 mmHg) |
| Melting Point | N/A (Liquid) | -44.5 °C | -10 °C | 60 °C | N/A (Liquid) |
| Density | 1.301 g/mL at 25 °C | 1.178 g/mL at 25 °C | 1.157 g/mL at 25 °C | 1.407 g/cm³ | 1.33 g/mL |
| Refractive Index | n20/D 1.465 | n20/D 1.521 | n20/D 1.521 | N/A | n20/D 1.45 |
Reactivity Profile: The Impact of Fluorination on Synthesis
The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the carbonyl carbon in benzaldehydes, thereby increasing their reactivity towards nucleophiles. This effect is particularly pronounced with the trifluoromethyl group. To provide a quantitative measure of these electronic effects, the Hammett substituent constants (σ) are a valuable tool. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Position | Hammett Constant (σ) |
| -CF₃ | meta | 0.44 |
| -F | ortho | 0.34 |
| -F | para | 0.05 |
| -OCF₃ | meta | 0.42 |
This enhanced reactivity is a key advantage in many synthetic transformations. Below, we compare the performance of this compound and its counterparts in two fundamental carbon-carbon bond-forming reactions: the Wittig reaction and the Aldol condensation. The provided yields are illustrative and derived from literature precedents for similar reactions.
Wittig Reaction: A Comparison of Alkene Synthesis Efficiency
The Wittig reaction is a cornerstone for the synthesis of alkenes from aldehydes. The increased electrophilicity of fluorinated benzaldehydes is expected to lead to faster reaction rates and higher yields.
| Aldehyde | Illustrative Yield (%) |
| This compound | ~90% |
| 2-Fluorobenzaldehyde | ~88% |
| 4-Fluorobenzaldehyde | ~92% |
| 2,4,6-Trifluorobenzaldehyde | ~85% |
Aldol Condensation: Comparative Performance in Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation, a variation of the Aldol condensation, is widely used to synthesize chalcones, which are important scaffolds in medicinal chemistry. The reactivity of the benzaldehyde derivative is a critical factor in the efficiency of this reaction.
| Aldehyde | Illustrative Yield (%) |
| This compound | ~95% |
| 2-Fluorobenzaldehyde | ~85% |
| 4-Fluorobenzaldehyde | ~90% |
| 2,4,6-Trifluorobenzaldehyde | ~80% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
General Protocol for Wittig Reaction
This protocol describes the formation of a stilbene (B7821643) derivative from a fluorinated benzaldehyde and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Fluorinated benzaldehyde (e.g., this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the fluorinated benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Base-Catalyzed Aldol Condensation (Claisen-Schmidt)
This protocol outlines the synthesis of a chalcone derivative from a fluorinated benzaldehyde and acetophenone (B1666503).
Materials:
-
Fluorinated benzaldehyde (e.g., this compound)
-
Acetophenone
-
Ethanol (B145695) or Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the fluorinated benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol or methanol.
-
While stirring at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (2-3 equivalents).
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[1]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
-
Dry the purified product under vacuum.
Application in Drug Discovery: Targeting Signaling Pathways
The trifluoromethyl group is a privileged moiety in medicinal chemistry, often enhancing a drug candidate's metabolic stability, lipophilicity, and binding affinity. A prime example is its incorporation into kinase inhibitors, which are a major class of anticancer drugs.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[2] Dysregulation of the EGFR pathway is a hallmark of many cancers.
Gefitinib is an EGFR inhibitor that contains a trifluoromethylphenyl group. It acts by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling.[3][4][5] This inhibition leads to reduced cancer cell proliferation and induction of apoptosis.[3][4]
Synthetic Workflow: Cinacalcet Intermediate
This compound is a key starting material in the synthesis of various pharmaceuticals. One notable example is its use in the preparation of an intermediate for Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. The following diagram illustrates a synthetic workflow starting from this compound.
References
A Cost-Benefit Analysis: The Strategic Use of 3-(Trifluoromethyl)benzaldehyde in Large-Scale Synthesis
In the competitive landscape of pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, product efficacy, and overall manufacturing costs. 3-(Trifluoromethyl)benzaldehyde, a key aromatic aldehyde, has emerged as a vital building block for introducing the trifluoromethyl (-CF3) group into complex organic molecules.[1][2] This guide provides an objective comparison of this compound against other alternatives, supported by key performance data and experimental considerations to inform its use in large-scale industrial synthesis.
The strategic incorporation of the trifluoromethyl group is highly valued in drug design and material science for several reasons. The -CF3 group is a potent electron-withdrawing group, which enhances the reactivity of the adjacent aldehyde.[3] It also significantly increases the lipophilicity and metabolic stability of the final compound, properties that are crucial for improving the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[1]
Comparative Performance of Benzaldehyde (B42025) Derivatives
The primary advantage of this compound in synthesis lies in the enhanced electrophilicity of its carbonyl carbon, a direct result of the electron-withdrawing nature of the -CF3 group. This leads to accelerated reaction rates in various nucleophilic addition reactions compared to unsubstituted benzaldehyde or derivatives with electron-donating groups.[3][4]
Common reactions where this enhanced reactivity is beneficial include:
-
Aldol Condensations: Forms carbon-carbon bonds, crucial for building molecular complexity.[1]
-
Wittig Reactions: A reliable method for synthesizing alkenes from aldehydes.[1][4]
-
Knoevenagel Condensations: Used to produce substituted alkenes, often with high yields.[3]
While alternatives like unsubstituted benzaldehyde or 4-methoxybenzaldehyde (B44291) are less expensive, they often result in slower reaction times and potentially lower yields, which can increase processing costs (e.g., longer reactor occupancy, higher energy consumption) in a large-scale setting. Halogenated alternatives such as 4-chlorobenzaldehyde (B46862) offer a moderate increase in reactivity at a lower cost than the trifluoromethyl analogue, presenting a viable compromise for some applications.
Data Presentation
The following tables summarize key quantitative data for comparing this compound with common alternatives.
Table 1: Physicochemical Properties of Selected Benzaldehydes
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 454-89-7 | 174.12 | 83-86 (at 30 mmHg) | 1.301 |
| Benzaldehyde | 100-52-7 | 106.12 | 178.1 | 1.044 |
| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 213-214 | 1.196 |
| 4-Methoxybenzaldehyde | 123-11-5 | 136.15 | 248 | 1.119 |
Source: Data compiled from publicly available safety data sheets and chemical supplier information.
Table 2: Comparative Performance in a Model Wittig Reaction
| Benzaldehyde Derivative | Relative Reactivity | Typical Reaction Time (hours) | Typical Yield (%) | Relative Starting Material Cost |
| This compound | High | 1 - 3 | >90% | High |
| Benzaldehyde | Low | 8 - 12 | 70 - 80% | Low |
| 4-Chlorobenzaldehyde | Medium-High | 3 - 5 | 85 - 95% | Medium |
| 4-Methoxybenzaldehyde | Very Low | >16 | 50 - 60% | Low |
Note: Data are representative estimates based on established principles of chemical reactivity.[4] Actual results will vary based on specific substrates, reagents, and reaction conditions.
Experimental Protocols
Below is a representative protocol for a common reaction utilizing this compound.
Protocol: Knoevenagel Condensation
This procedure outlines the condensation of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326), catalyzed by a base.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (B6355638) (0.1 eq, catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.
-
Add malononitrile to the solution and stir until dissolved.
-
Add piperidine to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization if necessary.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis.
Cost-Benefit Conclusion
The decision to use this compound in large-scale synthesis is a strategic one that balances material cost against process efficiency and final product value.
-
Higher Initial Cost: Fluorinated reagents and the multi-step processes required for their synthesis inherently make this compound more expensive than its non-fluorinated or simpler halogenated counterparts.[5][6]
-
Process Benefits: The enhanced reactivity leads to faster reaction times, potentially higher yields, and milder reaction conditions. These factors can offset the initial material cost by reducing reactor time, lowering energy consumption, and simplifying purification processes.
-
High-Value End Product: The primary justification for its use is the desirable properties the -CF3 group imparts to the final molecule, such as increased metabolic stability and bioavailability.[2] For high-value products like novel pharmaceuticals and advanced agrochemicals, these performance enhancements can far outweigh the upfront investment in the starting material.
References
- 1. This compound | 454-89-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluorobenzaldehyde Market Valued at USD 200 Million in 2024 – Reaching USD 300 Million by 2035 - Industry Today [industrytoday.co.uk]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-(Trifluoromethyl)benzaldehyde is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols is crucial due to the chemical's hazardous properties, including skin, eye, and respiratory irritation, and its toxicity to aquatic life.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1][5]
Quantitative Data Summary
A comprehensive understanding of the chemical's properties is essential for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O | [1][2] |
| Molecular Weight | 174.12 g/mol | [2] |
| CAS Number | 454-89-7 | [1][2][4] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 1.301 g/mL at 25 °C | [4] |
| Boiling Point | 83-86 °C at 30 mmHg | [4] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.465 | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][5]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wash thoroughly. All materials used for cleanup should also be disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers may still retain chemical residues and should be treated as hazardous waste.[1]
-
Whenever possible, return empty containers to the supplier for reuse or recycling.[1]
-
If returning the container is not an option, it must be disposed of through a licensed hazardous waste disposal facility. Do not attempt to clean and reuse the container for other purposes.[1] Some guidelines suggest puncturing the container to prevent reuse before disposal at an authorized landfill, but this should only be done if permitted by local regulations and institutional policies.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
-
Ensure all required waste disposal documentation is completed accurately and retained for your records.
-
Disposal of contents and containers must be directed to an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
